molecular formula C8H8FNO4S B180543 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 13029-71-5

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Cat. No.: B180543
CAS No.: 13029-71-5
M. Wt: 233.22 g/mol
InChI Key: XAEAUZAGDOXYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a fluorophenyl sulfonamide group and an acetic acid moiety. Fluorinated sulfonamide derivatives are extensively investigated for their ability to interact with various enzymes and receptors . The strategic incorporation of fluorine into amino acids and other compounds is a established strategy in drug design, used to modulate properties such as metabolic stability, bioavailability, and binding affinity . Research into similar compounds has demonstrated their utility as enzyme inhibitors and their application in the development of novel positron emission tomography (PET) tracers . As such, this compound serves as a versatile precursor or intermediate for researchers developing new bioactive molecules, enzyme inhibitors, or molecular probes. It is particularly valuable for constructing compound libraries and for structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEAUZAGDOXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352615
Record name 2-(4-fluorophenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-71-5
Record name 2-(4-fluorophenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a sulfonamide derivative of the amino acid glycine. Due to a lack of specific detailed studies on this particular molecule in publicly available scientific literature, this document aggregates information on its fundamental chemical properties, outlines generalized experimental protocols for its synthesis based on established methods for analogous N-arylsulfonyl amino acids, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its chemical structure, potential synthesis pathways, and prospective areas of biological investigation. All quantitative data for related compounds is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Properties

This compound, also known as N-(4-fluorophenylsulfonyl)glycine, is an organic compound characterized by a glycine backbone linked to a 4-fluorophenylsulfonyl group via a sulfonamide bond.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 13029-71-5[1][2][3][4][5]
Molecular Formula C₈H₈FNO₄S[4]
Molecular Weight 233.22 g/mol [2]
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O
InChI Key XAEAUZAGDOXYIE-UHFFFAOYSA-N[4]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water.

Potential Synthesis Protocols

Generalized Schotten-Baumann Synthesis of N-(4-fluorophenylsulfonyl)glycine

This protocol is a representative example for the synthesis of N-sulfonylated amino acids and would require optimization for the specific synthesis of the title compound.

Materials:

  • Glycine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Experimental Workflow:

References

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule of interest in the field of medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, properties, and potential biological relevance, drawing upon information for the broader class of N-(arylsulfonyl)amino acids where specific data is limited. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical Identity and Synonyms

The compound with the systematic name this compound is a derivative of the simplest amino acid, glycine. In this molecule, a hydrogen atom of the amino group is substituted by a 4-fluorophenylsulfonyl group.

IUPAC Name: this compound

Synonyms:

  • N-(4-Fluorophenylsulfonyl)glycine

  • {[(4-Fluorophenyl)sulfonyl]amino}acetic acid[1]

CAS Number: 13029-71-5[1]

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.21 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%[1]
InChI Key XAEAUZAGDOXYIE-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general and common method for the synthesis of N-arylsulfonylamino acids involves the reaction of an amino acid with an arylsulfonyl chloride under basic conditions.

General Synthetic Protocol (Schotten-Baumann reaction):

  • Dissolution: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group, forming the corresponding glycinate salt.

  • Addition of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran), is added dropwise to the aqueous solution of the glycinate at a controlled temperature (typically 0-5 °C) with vigorous stirring.

  • Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete sulfonylation of the amino group.

  • Acidification: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-(4-fluorophenylsulfonyl)glycine product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification glycine Glycine reaction_step Schotten-Baumann Reaction (Nucleophilic Acyl Substitution) glycine->reaction_step sulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride sulfonyl_chloride->reaction_step base Aqueous Base (e.g., NaOH) base->reaction_step acidification Acidification (e.g., HCl) reaction_step->acidification filtration Filtration acidification->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway involvements for this compound are not well-documented in the scientific literature, the broader class of N-(arylsulfonyl)amino acids has been investigated for various therapeutic applications. It is important to note that the following information is based on related compounds and may not be directly applicable to this compound.

N-sulfonylated amino acids and their derivatives have shown potential as:

  • Antimicrobial Agents: Some N-sulfonylated amino acid derivatives have demonstrated activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: The sulfonylamino acid scaffold can be designed to target the active sites of specific enzymes. For instance, derivatives of N-sulfonylated amino acids have been explored as inhibitors of serine proteases.[2]

  • Anticancer Agents: Certain N-(arylsulfonyl)amino acid derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[3]

The mechanism of action for such compounds is highly dependent on the specific nature of the arylsulfonyl group and the amino acid moiety. Potential interactions could involve the inhibition of key cellular signaling pathways, though specific pathways for this compound have not been elucidated.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where an N-arylsulfonylamino acid derivative acts as an inhibitor of a signaling pathway, a common mechanism for therapeutic intervention.

G receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by an N-arylsulfonylamino acid.

Conclusion and Future Directions

This compound is a well-defined chemical entity with potential for further investigation in drug discovery and development. While specific data on its biological activity is currently scarce, the broader class of N-(arylsulfonyl)amino acids demonstrates a range of interesting pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound to elucidate its specific mechanism of action and potential therapeutic applications. In vitro and in vivo studies are warranted to explore its efficacy and safety profile. The information provided in this guide serves as a starting point for such endeavors.

References

Technical Guide: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13029-71-5[1][2]

For research use only.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.

PropertyValueSource
Molecular Formula C8H8FNO4S[2]
Molecular Weight 233.21 g/mol [2]
Purity ≥97.0%[2]
InChI Key XAEAUZAGDOXYIE-UHFFFAOYSA-N[2]
Synonyms AKOS BC-3152, BUTTPARK 31\07[1]

Synthesis and Experimental Protocols

The general synthetic approach would likely involve the reaction of a 4-fluorophenylsulfonyl chloride with glycine (2-aminoacetic acid) under basic conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final product would typically be achieved through recrystallization or column chromatography.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented in the public literature. As a derivative of glycine, it may have applications in the development of peptidomimetics or as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Further research is required to elucidate its specific biological functions and potential applications.

Experimental Workflow: Compound Characterization

The following diagram outlines a general workflow for the characterization of this compound after synthesis and purification.

start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Purity Analysis (HPLC) start->hplc ftir FTIR Spectroscopy start->ftir end Characterized Compound nmr->end ms->end hplc->end ftir->end

Caption: General workflow for the structural and purity analysis of the synthesized compound.

Safety and Handling

For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for laboratory use only by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

References

physical and chemical properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a member of the N-sulfonylated amino acid class of compounds, holds significant interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for scientists engaged in the research and development of novel therapeutic agents.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While experimental data for this compound is not extensively available in public literature, this guide compiles the known information and provides predicted values for key parameters.

Table 1: Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 13029-71-5[1]
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.21 g/mol [1]
Purity ≥ 97.0%[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Water Solubility Not availableN/A
pKa Not availableN/A
logP Not availableN/A

Note: The lack of available experimental data for properties such as melting point, boiling point, and solubility highlights an area for future experimental investigation.

Synthesis Protocol

While a specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature, a general and adaptable method for the synthesis of N-arylsulfonylamino acids can be employed. The following protocol is based on the well-established Schotten-Baumann reaction conditions, a widely used method for the acylation of amines.

Reaction Scheme:

G glycine Glycine product This compound glycine->product sulfonyl_chloride 4-Fluorobenzenesulfonyl chloride sulfonyl_chloride->product base Aqueous Base (e.g., NaOH) base->product Schotten-Baumann conditions

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Glycine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a round-bottom flask. The molar ratio of NaOH to glycine should be approximately 2:1 to ensure the amino group is deprotonated and the carboxylic acid is in its salt form. The flask should be cooled in an ice bath.

  • Addition of Sulfonyl Chloride: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzenesulfonyl chloride. The sulfonyl chloride can be added neat or dissolved in a small amount of a water-miscible organic solvent like acetone to facilitate addition. The temperature should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

    • Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product of high purity.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂-, -NH-, -C=O, -OH).

  • Melting Point Analysis: To determine the melting point and assess purity.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of N-sulfonyl amino acid amides has been reported to possess fungicidal activity.[2][3] This suggests that the target compound may also exhibit antifungal properties.

The proposed mechanism of action for some sulfonamide-based antimicrobial agents involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many microorganisms.[4] Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt this crucial metabolic pathway, leading to the inhibition of microbial growth.

G cluster_pathway Folic Acid Synthesis Pathway (in susceptible fungi) cluster_inhibition Inhibition by N-Sulfonylated Amino Acid PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Compound This compound Compound->DHPS Competitive Inhibition

Figure 2: Proposed mechanism of antifungal action via inhibition of the folic acid synthesis pathway.

It is important to note that this is a generalized mechanism for sulfonamides, and the specific target and mode of action for this compound would require dedicated experimental investigation. Further research could involve screening the compound against a panel of fungal pathogens and conducting enzymatic assays to determine its inhibitory effects on DHPS or other potential targets.

Experimental Workflows

To facilitate further research, the following workflows outline key experimental procedures.

Workflow 1: Synthesis and Purification

G start Start dissolve Dissolve Glycine in NaOH(aq) start->dissolve add_sulfonyl Add 4-Fluorobenzenesulfonyl chloride dissolve->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react acidify Acidify with HCl react->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize characterize Characterize Pure Product recrystallize->characterize end End characterize->end

Figure 3: A stepwise workflow for the synthesis and purification of the target compound.

Workflow 2: Antifungal Activity Screening

G start Start prepare_cultures Prepare Fungal Cultures start->prepare_cultures prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound inoculate Inoculate Cultures with Compound prepare_cultures->inoculate prepare_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Fungal Growth (e.g., OD600) incubate->measure_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_growth->determine_mic analyze_data Analyze and Report Data determine_mic->analyze_data end End analyze_data->end

Figure 4: A general workflow for screening the antifungal activity of the synthesized compound.

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available information on its properties and provided a practical, adaptable synthesis protocol. The potential for antifungal activity, based on the broader class of N-sulfonyl amino acid amides, warrants further exploration. The experimental workflows provided offer a starting point for researchers to synthesize, purify, and evaluate the biological activity of this and related compounds. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and elucidating its specific mechanism of action to fully realize its therapeutic potential.

References

Unveiling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Technical Deep Dive into its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Skillman, NJ – December 29, 2025 – This technical guide provides an in-depth analysis of the discovery, history, and synthesized derivatives of the compound 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, potential mechanisms of action, and biological activity, with a focus on its role as a potential inhibitor of key enzyme families.

Introduction: The Emergence of Sulfonylamino Acetic Acids in Drug Discovery

The class of compounds known as sulfonylamino acids has garnered significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The core structure, featuring a sulfonamide linkage to an amino acid moiety, provides a versatile scaffold for the design of enzyme inhibitors. The introduction of a fluorine atom, as seen in this compound, can further enhance metabolic stability and binding affinity, making it a compound of interest for therapeutic development. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its history is intertwined with the broader exploration of N-arylsulfonyl amino acids as potential therapeutic agents.

Synthesis and Chemical Profile

The synthesis of this compound, while not explicitly detailed in a dedicated publication, can be inferred from established methods for analogous compounds. A robust synthetic route can be adapted from the preparation of structurally similar N-acyl-α-amino acids.

General Synthesis Protocol

A plausible and adaptable synthesis method involves the reaction of glycine with 4-fluorophenylsulfonyl chloride in a basic aqueous medium. This straightforward nucleophilic substitution reaction is a common procedure for the formation of sulfonamides from primary amines.

Experimental Protocol: Synthesis of this compound

  • Materials: Glycine, 4-fluorophenylsulfonyl chloride, sodium hydroxide (NaOH), hydrochloric acid (HCl), diethyl ether, and water.

  • Procedure:

    • Glycine is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.

    • The solution is cooled in an ice bath, and 4-fluorophenylsulfonyl chloride, dissolved in a suitable organic solvent like diethyl ether, is added dropwise with vigorous stirring.

    • The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    • The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

    • The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Potential Biological Activity and Mechanism of Action

Research into structurally related N-arylsulfonyl amino acid derivatives suggests that this compound may exhibit inhibitory activity against two major classes of enzymes: Matrix Metalloproteinases (MMPs) and Serine Proteases.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The sulfonamide moiety of N-arylsulfonyl amino acids is known to chelate the active site zinc ion in MMPs, leading to their inhibition.

Table 1: Inhibitory Activity of Representative Arylsulfonamide Derivatives against MMPs

CompoundMMP-1 (Ki, nM)MMP-7 (Ki, nM)MMP-8 (Ki, nM)MMP-12 (Ki, nM)MMP-13 (Ki, nM)
Arylsulfonamide Derivative 1>1000>1000250158
Arylsulfonamide Derivative 2800900150105

Note: Data is for structurally related compounds and not this compound itself. This table is for illustrative purposes to show the potential activity of this class of compounds.

Inhibition of Serine Proteases

Serine proteases are another class of enzymes involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. The sulfonyl group of sulfonylamino acids can interact with the serine residue in the active site of these proteases, leading to their inhibition. Research on N-alpha-(arylsulfonyl)-amino acid derivatives has demonstrated their potential as serine proteinase inhibitors.

The inhibitory mechanism likely involves the formation of a stable complex with the enzyme's active site, preventing substrate binding and subsequent catalysis.

Visualizing the Molecular Landscape

To better understand the potential interactions and experimental processes, the following diagrams have been generated.

G Hypothesized MMP Inhibition Workflow cluster_synthesis Synthesis & Characterization cluster_assay Enzymatic Assay cluster_analysis Data Analysis s1 Glycine + 4-Fluorophenylsulfonyl Chloride s2 Reaction in Basic Medium s1->s2 s3 Acidification & Precipitation s2->s3 s4 Purification & Characterization s3->s4 a3 Incubation with Inhibitor (this compound) s4->a3 Test Compound a1 Active MMP Enzyme a1->a3 a2 Fluorogenic Substrate a2->a3 a4 Measurement of Fluorescence a3->a4 d1 Plot Fluorescence vs. Time a4->d1 Raw Data d2 Calculate Initial Velocity d1->d2 d3 Determine IC50 / Ki d2->d3

Caption: Experimental workflow for the synthesis and evaluation of MMP inhibitory activity.

An In-depth Technical Guide to the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule of interest in medicinal chemistry. This document details the core synthesis pathway, experimental protocols, and potential biological context, presented in a format tailored for researchers and professionals in the field of drug development.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and glycine. This reaction, a classic example of sulfonamide formation, proceeds by the attack of the amino group of glycine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the glycine, thereby increasing its nucleophilicity.

The overall reaction can be summarized as follows:

4-Fluorobenzenesulfonyl Chloride + Glycine → this compound + Hydrochloric Acid

This synthesis route is favored for its straightforward nature and the ready availability of the starting materials.

Experimental Protocols

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Glycine

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF), anhydrous

  • Water

  • Hydrochloric Acid (HCl), concentrated and dilute solutions

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 equivalent) and anhydrous sodium carbonate (2.2 equivalents) in a mixture of water and a suitable organic solvent like dioxane (e.g., a 1:1 mixture). Stir the suspension at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same organic solvent. Add this solution dropwise to the stirring glycine suspension over a period of 30-60 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the product.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

Table 1: Reactant and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Molar EquivalentsTypical Amount (for 10 mmol scale)
4-Fluorobenzenesulfonyl chloride194.601.01.95 g
Glycine75.071.00.75 g
Sodium Carbonate105.992.22.33 g
Dioxane/Water (1:1)--50 mL

Table 2: Reaction Parameters and Expected Outcome

ParameterValue/Range
Reaction Temperature0 °C to 50 °C
Reaction Time2 - 12 hours
Expected Yield70-90% (after purification)
Physical AppearanceWhite to off-white solid
Melting PointNot widely reported, but expected to be a crystalline solid with a defined melting point.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride Reaction Nucleophilic Substitution 4-Fluorobenzenesulfonyl_Chloride->Reaction Glycine Glycine Glycine->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Reaction Completion Purification Recrystallization or Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Synthesis workflow for this compound.
Potential Signaling Pathway: Inhibition of Carbonic Anhydrase IX

Fluorinated benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. A particularly relevant isoform in cancer research is Carbonic Anhydrase IX (CA IX), which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety of compounds like this compound can coordinate to the zinc ion in the active site of CA IX, inhibiting its enzymatic activity.

The diagram below illustrates the proposed mechanism of CA IX inhibition in the tumor microenvironment.

CA_IX_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a CA_IX_Expression CA IX Gene Transcription HIF-1a->CA_IX_Expression CA_IX Carbonic Anhydrase IX (CA IX) CA_IX_Expression->CA_IX CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Catalysis Acidification Extracellular Acidification H_HCO3->Acidification Inhibitor This compound Inhibitor->CA_IX Inhibition

Technical Whitepaper: A Deep Dive into the Core Mechanism of Action of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid as a Putative Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the hypothesized mechanism of action for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Based on its structural features—a glycine backbone coupled with a sulfonyl moiety—this compound is projected to function as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling and are implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This guide will explore the core mechanism of MMP inhibition, the relevant signaling pathways, and the experimental protocols required for validation.

Introduction to Matrix Metalloproteinases (MMPs) and Putative Inhibitor Profile

Matrix metalloproteinases (MMPs) are a family of over 25 zinc-dependent endopeptidases.[3][4] Their primary role is the degradation and remodeling of all components of the extracellular matrix (ECM), a process essential for tissue homeostasis, development, and repair.[2][5] However, the dysregulation of MMP activity is a hallmark of many diseases, where excessive ECM degradation facilitates pathological processes like tumor cell invasion, inflammation, and tissue destruction.[6][7]

MMPs share a conserved domain structure, most notably a catalytic domain containing a highly conserved zinc-binding motif (HExxHxxGxxH) essential for their proteolytic activity.[3][8] The catalytic zinc ion is the primary target for a large class of inhibitors. The chemical structure of This compound suggests its potential as such an inhibitor. Its glycine scaffold can mimic the peptide backbone of natural MMP substrates, allowing it to fit into the active site, while the sulfonylamino group can act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion and blocking the enzyme's activity.

Core Mechanism of Action: Inhibition of MMP Catalytic Activity

The proposed mechanism of action for this compound is the direct competitive inhibition of MMPs. The inhibitor is hypothesized to bind to the active site of the enzyme, preventing the binding and cleavage of natural substrates like collagen, gelatin, and fibronectin.[8][9]

The key interactions are presumed to be:

  • Zinc Chelation: The sulfonylamino moiety likely acts as a bidentate ligand, coordinating with the catalytic Zn²⁺ ion in the active site. This interaction is crucial for potent inhibition and is a common feature of many synthetic MMP inhibitors.

  • Active Site Occupancy: The acetic acid (glycine) backbone and the 4-fluorophenyl group are positioned to occupy the substrate-binding cleft. The phenyl ring can form favorable interactions within the S1' specificity pocket, a key determinant of substrate recognition among different MMPs.[10]

The effectiveness and selectivity of the compound would depend on how well its structure complements the distinct topographies of the active sites across the MMP family.

Data Presentation: Quantitative Inhibition Data

To validate this mechanism, the compound would be tested against a panel of key MMPs. The resulting data, typically IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, would be summarized to assess potency and selectivity.

MMP Target Enzyme Subfamily IC₅₀ (nM) Kᵢ (nM) Assay Condition Notes
MMP-1Collagenase[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-2Gelatinase[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-3Stromelysin[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-7Matrilysin[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-8Collagenase[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-9Gelatinase[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-13Collagenase[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5
MMP-14 (MT1-MMP)Membrane-Type[Data][Data]Fluorogenic peptide substrate; 37°C, pH 7.5

Involvement in Cellular Signaling Pathways

MMPs are not simple degraders of the ECM; they are critical signaling modulators. By cleaving cell surface receptors, growth factors, and cytokines, they can profoundly alter cellular behavior.[2][3] An effective MMP inhibitor like this compound could therefore interrupt these pathological signaling cascades.

A key pathway where MMPs are pivotal is cancer cell invasion and metastasis. MMPs, particularly MMP-2 and MMP-9, degrade the type IV collagen of the basement membrane, which is a major physical barrier to tumor cell dissemination.[6] This process allows cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.

G cluster_0 Cancer Cell cluster_1 Extracellular Space GF Growth Factors (e.g., EGF, VEGF) Receptor Cell Surface Receptor (e.g., EGFR) GF->Receptor binds Signal Intracellular Signaling (PI3K/Akt, MAPK) Receptor->Signal activates TF Transcription Factors (AP-1, NF-κB) Signal->TF activates MMP_exp MMP Gene Expression (e.g., MMP-9) TF->MMP_exp upregulates proMMP Secreted pro-MMP-9 (Inactive) MMP_exp->proMMP leads to actMMP Active MMP-9 proMMP->actMMP activates Activator Activators (e.g., MMP-2, Plasmin) Activator->actMMP BM Basement Membrane (Type IV Collagen) actMMP->BM degrades Degradation Degraded Basement Membrane BM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor 2-{[(4-Fluorophenyl)sulfonyl] amino}acetic acid Inhibitor->actMMP INHIBITS

Caption: Signaling pathway for MMP-mediated cancer cell invasion and the point of inhibition.

Experimental Protocols and Validation Workflow

Validating the activity of a putative MMP inhibitor requires a multi-step approach, beginning with biochemical assays and progressing to cell-based and potentially in vivo models.

Detailed Protocol: Fluorogenic MMP Inhibition Assay

This is a common high-throughput screening method to determine the IC₅₀ of an inhibitor.

Objective: To measure the inhibitory effect of this compound on the activity of a specific recombinant human MMP (e.g., MMP-9).

Materials:

  • Recombinant human MMP-9 (pre-activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test Compound: this compound, dissolved in DMSO

  • Control Inhibitor (e.g., NNGH, Batimastat)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission suitable for the substrate, e.g., 325/395 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% in all wells.

  • Plate Setup:

    • Blank wells: 100 µL Assay Buffer.

    • Control wells (No inhibitor): 50 µL Assay Buffer + 50 µL of diluted MMP-9 enzyme solution.

    • Test wells: 50 µL of each test compound dilution + 50 µL of diluted MMP-9 enzyme solution.

  • Enzyme Incubation: Add the enzyme to the control and test wells. Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to all wells to initiate the reaction. The final volume should be 150 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Validation Workflow

The overall process for characterizing a novel MMP inhibitor follows a logical progression from initial screening to more complex biological validation.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Preclinical Evaluation start Hypothesized Inhibitor This compound screen Primary Screening: Fluorogenic Assay vs. MMP Panel start->screen ic50 IC₅₀ Determination and Selectivity Profiling screen->ic50 kinetic Mechanism of Inhibition Studies (e.g., Ki determination, reversibility) ic50->kinetic zymo Gelatin Zymography: Inhibition of MMP-2/-9 Secretion/Activity kinetic->zymo invasion Cell Invasion Assay (e.g., Boyden Chamber) zymo->invasion pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) invasion->pkpd invivo In Vivo Efficacy Models (e.g., Tumor Xenograft) pkpd->invivo end Validated Lead Compound invivo->end

Caption: A standard workflow for the validation of a putative MMP inhibitor.

Conclusion

The compound this compound possesses the key structural motifs of a matrix metalloproteinase inhibitor. Its proposed mechanism of action—direct, competitive inhibition via chelation of the catalytic zinc ion and occupancy of the substrate-binding cleft—is well-founded in the principles of medicinal chemistry for this enzyme class. Rigorous experimental validation, following the workflows and protocols outlined herein, is necessary to confirm this hypothesis, quantify its potency and selectivity, and evaluate its potential as a therapeutic agent for MMP-driven diseases. The development of selective MMP inhibitors remains a significant goal in drug discovery, offering the promise of targeted therapies for cancer, inflammatory disorders, and other debilitating conditions.

References

A Technical Guide to the Potential Biological Activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid based on published data for structurally related compounds. Direct experimental evidence for this specific molecule is limited in publicly available literature.

Introduction

This compound belongs to the class of N-arylsulfonyl amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by its derivatives. The core structure combines a sulfonamide moiety, a known pharmacophore present in numerous approved drugs, with an amino acid scaffold, which provides a handle for chemical modification and can influence interactions with biological targets.[1][2][3] This guide explores the potential biological activities, mechanisms of action, and relevant experimental methodologies associated with this chemical scaffold, drawing from research on its close analogs.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈FNO₄S

  • Key Structural Features:

    • 4-Fluorophenylsulfonyl Group: The sulfonamide group is a key feature, known to interact with various enzymes, including carbonic anhydrases.[4][5][6] The fluorine substitution on the phenyl ring can modulate the compound's electronic properties and lipophilicity, potentially enhancing its pharmacokinetic profile and target interactions.

    • Amino Acid Moiety: The glycine backbone provides a simple and versatile linker. The carboxylic acid and amino groups offer sites for further chemical derivatization to explore structure-activity relationships.

Potential Biological Activities

While direct studies on this compound are scarce, extensive research on N-arylsulfonyl amino acid derivatives suggests several potential areas of biological activity, primarily antimicrobial and anticancer effects.

Antimicrobial Activity

N-sulfonylated amino acid derivatives have demonstrated notable antibacterial and antifungal properties.[1][7][8] The sulfonamide portion of these molecules can act as a p-aminobenzoic acid (PABA) antagonist, interfering with the folic acid synthesis pathway in bacteria.[2]

Table 1: Summary of Antimicrobial Activity of N-Sulfonyl Amino Acid Derivatives

Compound ClassTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
N-(p-toluenesulfonyl) amino acidsE. coli, S. aureusMIC: 6.25-100 µg/mL; Zone of Inhibition: 14.2-23.2 mm[1][7]
N-benzenesulfonyl branched-chain amino acidsS. aureus, E. coli, C. albicansReported as potential antimicrobial agents[8]
N-aryl amino acidsB. subtilis, S. pneumonia, S. aureus, E. coliDisplayed promising broad-spectrum antibacterial potential[9]
Anticancer Activity

The sulfonamide moiety is a cornerstone of many anticancer agents.[10][11] One of the primary mechanisms for anticancer activity in this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5][12]

Table 2: Summary of Anticancer Activity of Benzenesulfonamide Derivatives

Compound ClassCancer Cell Line(s)Activity Metric (e.g., IC50, GI50)Potential MechanismReference
Benzenesulfonamide derivativesBreast (MDA-MB-231, MCF-7)IC50: 2.55-5.54 µMCarbonic Anhydrase IX Inhibition[12]
N-sulfonylated verticillin A derivativesDiffuse midline gliomaShowed strong activity in lab testsNot specified[13]
Pyrazoline benzenesulfonamide derivativesVariousBroad spectrum of anticancer activity reportedCarbonic Anhydrase Inhibition[5]
Thiophene-sulfonamide derivativesCervical (HeLa), Breast (MDA-MB-231, MCF-7)GI50: 4.62-7.21 µMDNA Interaction[14]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of novel compounds like this compound, based on standard methodologies.[15][16][17][18][19][20][21][22]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[22]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[16]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15][16][18]

Visualizations

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis A Starting Materials (e.g., 4-Fluorobenzenesulfonyl chloride, Glycine) B Chemical Reaction (e.g., Schotten-Baumann reaction) A->B C Purification and Characterization (e.g., Crystallization, NMR, MS) B->C D In Vitro Antimicrobial Assays (e.g., MIC determination) C->D Test Compound E In Vitro Anticancer Assays (e.g., MTT assay) C->E Test Compound F Determine MIC Values D->F G Calculate IC50 Values E->G

Caption: General workflow for the synthesis and biological screening of N-arylsulfonyl amino acids.

Potential Mechanism of Anticancer Action

G A This compound B Carbonic Anhydrase IX (Tumor-associated) A->B Inhibition C H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ B->C Catalyzes D Increased Extracellular pH (Reduced Acidity) C->D Leads to E Inhibition of Tumor Growth and Metastasis D->E Contributes to

Caption: Hypothetical signaling pathway for anticancer activity via Carbonic Anhydrase IX inhibition.

Conclusion

References

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Document ID: TDS-2FS-AA-001 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Core Compound Properties

This document outlines the fundamental physicochemical properties of this compound. The data presented herein is compiled from verified chemical databases.

Physicochemical Data

The molecular formula and weight are essential for stoichiometric calculations in experimental research and for characterization in analytical studies.

PropertyValueSource
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.21 g/mol [1]

Experimental Protocols

Detailed experimental protocols for synthesis, purification, or analysis of this compound are not included in this document as no specific experiments were cited for description. Methodologies should be developed and validated based on the specific research application (e.g., HPLC for purity, NMR and Mass Spectrometry for structural confirmation).

Data Relationships

The logical flow from compound identification to its fundamental properties is a cornerstone of chemical informatics. The following diagram illustrates the relationship between the compound's name, its empirical formula, and its calculated molecular weight.

G Compound This compound Formula Formula C₈H₈FNO₄S Compound->Formula Determines MW Molecular Weight 233.21 g/mol Formula->MW Calculates

Caption: Logical flow from compound name to molecular properties.

References

solubility of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, is a molecule of interest in pharmaceutical and chemical research. Its structure, incorporating a sulfonamide linkage, a carboxylic acid group, and a fluorinated aromatic ring, suggests a complex solubility profile that is critical to understand for applications in drug discovery, formulation development, and chemical synthesis. The interplay between the polar carboxylic acid and sulfonamide groups and the nonpolar fluorophenyl group dictates its solubility in various solvent systems. This guide provides a comprehensive overview of the theoretical considerations for its solubility and presents a detailed experimental framework for its empirical determination.

Predicted Solubility Profile

  • Aqueous Solubility: The presence of the carboxylic acid and the N-H of the sulfonamide group allows for hydrogen bonding with water. However, the molecule also possesses a nonpolar fluorophenyl ring, which will limit its solubility in aqueous media. The overall aqueous solubility is expected to be low to moderate and highly dependent on the pH of the solution. At pH values below its pKa, the carboxylic acid will be protonated, reducing its polarity and decreasing aqueous solubility. Conversely, at pH values above its pKa, the carboxylate form will predominate, leading to increased solubility.

  • Organic Solvent Solubility: The molecule's solubility in organic solvents will be governed by the principle of "like dissolves like."

    • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be effective at dissolving this compound due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule.

    • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are expected to be moderately good solvents. They can act as both hydrogen bond donors and acceptors.

    • Nonpolar Solvents: Solvents such as hexanes, toluene, and dichloromethane are anticipated to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and sulfonamide moieties.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.4)25Shake-Flask
Phosphate Buffered Saline (PBS)37Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetonitrile25Shake-Flask
Acetone25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

4.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5]

  • Analytical balance

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.[2] An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.[2]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC-UV method. A typical method for sulfonamides might involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid to improve peak shape) and UV detection at an appropriate wavelength.[5]

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.

4.3 Data Analysis

The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid compound to solvent in vials B Securely cap vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to sediment C->D E Filter supernatant D->E G Analyze samples and standards by HPLC-UV E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine sample concentration H->I J Report Solubility (mg/mL or mol/L) I->J

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

A Technical Guide to the Spectroscopic Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenyl)sulfonylglycine, is a sulfonamide derivative of the amino acid glycine. The structural characterization of such molecules is fundamental in drug discovery and development to confirm identity, purity, and structure. Spectroscopic techniques are indispensable for this purpose. This guide details the theoretical basis and practical considerations for acquiring and interpreting NMR, IR, and MS data for this compound.

Experimental Protocols

Detailed below are the standard operating procedures for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: DMSO-d₆ (due to the presence of an acidic proton and a sulfonamide N-H proton).

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio.

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule and can be run in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass.

  • Data Acquired: The instrument will measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Broad Singlet1H-COOH
~8.2Triplet1H-SO₂NH-
7.85-7.95Multiplet2HAromatic C-H (ortho to -SO₂-)
7.35-7.45Multiplet2HAromatic C-H (ortho to -F)
~3.8Doublet2H-CH₂-

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~171-COOH
~165 (d, ¹JCF ≈ 250 Hz)Aromatic C-F
~137Aromatic C-SO₂-
~130 (d, ³JCF ≈ 9 Hz)Aromatic C-H (ortho to -SO₂-)
~116 (d, ²JCF ≈ 23 Hz)Aromatic C-H (ortho to -F)
~45-CH₂-

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3250MediumN-H stretch (Sulfonamide)
~1710StrongC=O stretch (Carboxylic acid)
1350 & 1160StrongS=O stretch (Sulfonamide)
~1230StrongC-F stretch
~1590, 1490MediumC=C stretch (Aromatic)

Table 4: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₈FNO₄S
Molecular Weight233.21 g/mol
Expected [M+H]⁺ (ESI+)234.0229
Expected [M-H]⁻ (ESI-)232.0084

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The structural elucidation of this compound relies on a combination of spectroscopic techniques. NMR provides detailed information about the connectivity of atoms, IR confirms the presence of key functional groups, and high-resolution MS verifies the elemental composition and molecular weight. The protocols and expected data presented in this guide provide a solid framework for researchers to characterize this and similar molecules, ensuring the integrity of their chemical entities for further study and development.

A Technical Guide to the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This document details the necessary precursors, outlines a general experimental protocol, and discusses the potential biological relevance of this class of compounds.

Core Starting Materials and Synthetic Strategy

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The core starting materials for this synthesis are:

  • 4-Fluorobenzenesulfonyl chloride: This is the electrophilic component, providing the 4-fluorophenylsulfonyl moiety.

  • Glycine: As the simplest amino acid, glycine serves as the nucleophile, with its amino group attacking the sulfonyl chloride.

The general synthetic approach involves the reaction of these two key starting materials, typically in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

Table 1: Key Starting Materials and Reagents

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
4-Fluorobenzenesulfonyl chlorideElectrophileC₆H₄ClFO₂S194.61
GlycineNucleophileC₂H₅NO₂75.07
Base (e.g., Triethylamine)Acid ScavengerC₆H₁₅N101.19
Solvent (e.g., Dichloromethane)Reaction MediumCH₂Cl₂84.93

Experimental Protocol: A General Procedure

While specific reaction conditions can be optimized, the following represents a general experimental protocol for the synthesis of this compound, based on standard methods for sulfonamide synthesis.[1]

1. Preparation:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and a suitable non-nucleophilic organic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.

2. Reaction:

  • Cool the resulting mixture in an ice bath (0 °C).
  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the glycine solution.

3. Monitoring:

  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

4. Workup:

  • Once the reaction is deemed complete, it is quenched with the addition of water.
  • The organic layer is separated.

5. Extraction and Washing:

  • The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted glycine and excess base, followed by water, and then a saturated sodium bicarbonate solution to remove the 4-fluorobenzenesulfonic acid byproduct.

6. Drying and Concentration:

  • The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product.

7. Purification:

  • The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product.

Table 2: Summary of a General Synthetic Protocol

StepReagents/SolventsTemperature (°C)DurationPurpose
1. PreparationGlycine, Triethylamine, DichloromethaneRoom Temperature~15 minDissolve reactants
2. Reaction4-Fluorobenzenesulfonyl chloride solution0 °C to Room Temp.Several hoursFormation of the sulfonamide bond
3. Workup & ExtractionWater, 1M HCl, Saturated NaHCO₃Room Temperature~30 minRemoval of impurities and byproducts
4. PurificationEthanol/Water or Silica GelN/AVariableIsolation of the pure product

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Glycine Glycine Reaction N-Sulfonylation Reaction Glycine->Reaction FBSC 4-Fluorobenzenesulfonyl Chloride FBSC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Temp 0°C to Room Temp. Temp->Reaction Quench Quench with Water Reaction->Quench Extract Aqueous Washes (Acidic & Basic) Quench->Extract Purify Recrystallization or Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, the broader class of N-arylsulfonylated amino acids has garnered interest in medicinal chemistry. These compounds are known to exhibit a range of biological activities, including fungicidal and antibacterial properties, and some have been investigated as antagonists for chemokine receptors.[2][3]

Amino acids themselves are crucial signaling molecules that regulate cell growth and metabolism, primarily through the mTOR (mechanistic target of rapamycin) signaling pathway.[2] Specifically, glycine has been shown to activate the Akt/mTORC1 pathway, which promotes protein synthesis and inhibits protein degradation.[4] It is plausible that N-arylsulfonylation of glycine could modulate its interaction with cellular targets and its signaling properties.

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from various upstream cues, including growth factors, nutrients (like amino acids), and cellular energy status. A simplified representation of the amino acid sensing branch of the mTORC1 pathway is depicted below.

mTOR_Signaling cluster_input Upstream Signals cluster_lysosome Lysosomal Sensing cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects AminoAcids Amino Acids (e.g., Glycine) v_ATPase v-ATPase AminoAcids->v_ATPase sensed by Ragulator Ragulator Complex Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome v_ATPase->Ragulator activates Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition promotes Rheb Rheb Rheb->mTORC1 activates

Caption: Simplified overview of the amino acid sensing mTORC1 signaling pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its structural similarity to known bioactive molecules suggests it could be a valuable scaffold for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, belongs to the class of N-sulfonylated amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential applications as antifungal agents, serine protease inhibitors, and anti-HIV agents. The incorporation of a sulfonyl group can modify the physicochemical properties of the parent amino acid, potentially enhancing its therapeutic efficacy and metabolic stability.

These application notes provide a detailed experimental protocol for the synthesis of this compound, a summary of potential applications based on the bioactivity of structurally related compounds, and relevant quantitative data.

Data Presentation

Compound/Derivative ClassBiological ActivityQuantitative Data (IC₅₀/Kᵢ)Reference
N-(arylsulfonyl) Valine HydrazonesAnti-HIV ActivityIC₅₀ values between >125 - 10.90 µg/ml against HIV-1 and HIV-2[1]
N-sulfonyltripeptides with C-terminal ArginineSerine Protease (Urokinase) InhibitionKᵢ value of 5.4 μM for PhCH₂SO₂-d-Ser-Gly-Arg-OH[2]
N-Sulfonyl Amino Acid AmidesFungicidal Activity (against Phytophthora infestans)80% activity at specified concentrations[3]
TAK-438 (a complex sulfonamide derivative)Gastric H+,K+-ATPase InhibitionIC₅₀ value of 0.019 µM at pH 6.5[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound via the reaction of glycine with 4-fluorophenylsulfonyl chloride in a basic aqueous solution. This procedure is adapted from standard methods for the N-sulfonylation of amino acids.

Materials:

  • Glycine

  • 4-Fluorophenylsulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated and 2N

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) and sodium carbonate (2.2 equivalents) in deionized water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in a minimal amount of a suitable organic solvent (e.g., acetone or THF) to facilitate addition.

    • Slowly add the 4-fluorophenylsulfonyl chloride solution to the chilled glycine solution dropwise using a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

    • Dry the purified product under vacuum.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow

Synthetic_Workflow Glycine Glycine + Sodium Carbonate in Water Reaction Reaction at 0-5 °C to RT Glycine->Reaction SulfonylChloride 4-Fluorophenylsulfonyl Chloride SulfonylChloride->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where an N-sulfonylated amino acid derivative acts as an inhibitor of a serine protease, a known target for this class of compounds.

Signaling_Pathway Substrate Protein Substrate Protease Serine Protease (e.g., Urokinase) Substrate->Protease Binds to active site Cleavage Proteolytic Cleavage Protease->Cleavage Catalyzes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Protease Blocks active site Downstream Downstream Signaling (e.g., Cell Migration) Cleavage->Downstream Block Inhibition

Caption: Hypothetical inhibition of a serine protease signaling pathway.

References

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, is a versatile bifunctional building block for organic synthesis. Its structure incorporates a reactive carboxylic acid, a sulfonamide linkage, and a fluorinated aromatic ring. These features make it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, offering metabolic stability and specific hydrogen bonding capabilities. The fluorinated phenyl group can enhance pharmacokinetic properties such as lipophilicity and binding affinity.

This document provides detailed application notes and generalized protocols for the use of this compound in several key synthetic transformations, including amide bond formation, heterocyclic synthesis, and multicomponent reactions.

Application Note 1: Synthesis of Novel Glycinamide Derivatives via Amide Coupling

The N-sulfonylated glycinamide scaffold is a key structural motif in a variety of biologically active molecules. This compound serves as an excellent starting material for the synthesis of diverse libraries of these derivatives through standard amide coupling reactions. The carboxylic acid moiety can be activated and subsequently reacted with a wide range of primary and secondary amines to yield the corresponding amides.

Experimental Protocol: General Procedure for Amide Coupling using HATU

A common and efficient method for forming the amide bond involves the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add the desired amine (1.1 eq.).

  • Addition of Reagents: To the stirring mixture, add HATU (1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-{[(4-fluorophenyl)sulfonyl]amino}acetamide.

Data Presentation: Representative Amide Coupling Reactions
EntryAmineProductRepresentative Yield (%)
1BenzylamineN-benzyl-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide85-95
2Morpholine1-(morpholin-4-yl)-2-{[(4-fluorophenyl)sulfonyl]amino}ethan-1-one80-90
3AnilineN-phenyl-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide75-85
4(R)-1-PhenylethanamineN-((R)-1-phenylethyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide82-92

Note: Yields are hypothetical and representative for this type of reaction.

Visualization: Amide Coupling Workflow

amide_coupling_workflow reagent This compound (1.0 eq.) reaction_vessel Reaction Mixture (0 °C to RT, 4-12h) reagent->reaction_vessel amine Amine (R-NH2) (1.1 eq.) amine->reaction_vessel coupling_reagents HATU (1.2 eq.) DIPEA (2.0 eq.) Anhydrous DMF coupling_reagents->reaction_vessel workup Aqueous Work-up (EtOAc, HCl, NaHCO3) reaction_vessel->workup purification Purification (Flash Chromatography) workup->purification product Purified N-Substituted Glycinamide purification->product

Caption: Workflow for the synthesis of N-substituted glycinamides.

Application Note 2: Precursor for Heterocyclic Synthesis

N-acylated amino acids are valuable precursors for the synthesis of various heterocyclic compounds. For instance, this compound can be utilized in the synthesis of 1,3-oxazol-5(4H)-ones, which are themselves versatile intermediates for further chemical transformations.

Experimental Protocol: Synthesis of 2-((4-Fluorophenyl)sulfonyl)amino)methyl)-1,3-oxazol-5(4H)-one

This protocol describes a general method for the cyclodehydration of N-acyl amino acids using a dehydrating agent like ethyl chloroformate.

  • Initial Reaction: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as THF at 0 °C.

  • Activation: Add a tertiary amine base, like 4-methylmorpholine (1.1 eq.), followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir the mixture at 0 °C for 1-2 hours.

  • Cyclization: Allow the reaction to proceed, monitoring for the formation of the oxazolone product by IR spectroscopy (characteristic carbonyl stretch around 1820 cm⁻¹) or other suitable analytical methods.

  • Isolation: Once the reaction is complete, the resulting salt can be filtered off, and the solvent removed under reduced pressure to yield the crude 1,3-oxazol-5(4H)-one, which can be used in subsequent steps without further purification or purified by crystallization.

Data Presentation: Cyclodehydration Reaction
SubstrateProductReagentsRepresentative Yield (%)
This compound2-(((4-Fluorophenyl)sulfonyl)amino)methyl)-1,3-oxazol-5(4H)-oneEthyl Chloroformate, 4-Methylmorpholine90-98

Note: Yields are hypothetical and based on typical results for this transformation.

Visualization: Heterocycle Synthesis Workflow

heterocycle_synthesis_workflow start_material This compound reaction Cyclodehydration (0 °C, 1-2h) start_material->reaction reagents Ethyl Chloroformate 4-Methylmorpholine Anhydrous THF reagents->reaction filtration Filtration of Salt By-product reaction->filtration isolation Solvent Removal filtration->isolation product 1,3-Oxazol-5(4H)-one Derivative isolation->product

Caption: Synthesis of a 1,3-oxazol-5(4H)-one derivative.

Application Note 3: Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are powerful tools for rapidly generating molecular complexity from simple starting materials. This compound can serve as the carboxylic acid component in such reactions, leading to the formation of complex peptidomimetic structures in a single step.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
  • Initial Condensation: In a suitable solvent like methanol, combine an aldehyde (1.0 eq.) and a primary amine (1.0 eq.) and stir at room temperature for 30 minutes to form the corresponding imine.

  • Addition of Components: To this mixture, add this compound (1.0 eq.) and an isocyanide (1.0 eq.).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. After drying and concentration, the crude product is purified by flash chromatography or crystallization to yield the desired α-acylamino carboxamide.

Data Presentation: Representative Ugi Reaction
AldehydeAmineIsocyanideCarboxylic AcidRepresentative Yield (%)
BenzaldehydeBenzylaminetert-Butyl isocyanideThis compound60-80

Note: Yields are hypothetical and typical for Ugi reactions.

Visualization: Ugi Four-Component Reaction Logic

ugi_reaction_logic cluster_reactants Four Components Aldehyde Aldehyde Reaction Ugi Reaction (One-Pot) Aldehyde->Reaction Amine Amine Amine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Carboxylic_Acid This compound Carboxylic_Acid->Reaction Product α-Acylamino Carboxamide (Peptidomimetic) Reaction->Product

Caption: Logical flow of the Ugi four-component reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols and applications outlined in this document demonstrate its utility in constructing complex molecular architectures, including novel glycinamides, heterocyclic systems, and peptidomimetics. Its straightforward application in fundamental synthetic transformations makes it an important tool for researchers in drug discovery and development seeking to access novel chemical matter with potential therapeutic applications.

Application Notes and Protocols: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications, synthesis, and biological evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (also known as N-(4-fluorophenylsulfonyl)glycine) in the field of medicinal chemistry. While direct research on this specific molecule is limited, its structural class, N-arylsulfonyl amino acids, has been explored for various therapeutic targets. This document extrapolates from closely related analogues to provide a strong foundation for initiating research and development projects.

Potential Medicinal Chemistry Applications

The N-arylsulfonyl amino acid scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological processes. The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Based on studies of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

Therapeutic AreaMolecular TargetRationale for Investigation
Diabetic Complications Aldose ReductaseThe structurally related N-Phenyl-N-(phenylsulfonyl)glycine acts as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in the long-term complications of diabetes.
Cardiovascular Diseases Potassium ChannelsN-arylsulfonyl-containing compounds have been evaluated as potassium channel openers, suggesting a potential role in vasodilation and the treatment of hypertension.
Infectious Diseases Fungal EnzymesN-sulfonyl amino acid amides have demonstrated fungicidal activity, indicating potential for the development of novel antifungal agents.
Inflammation & Cancer 12-Lipoxygenase (12-LOX)Benzenesulfonamide derivatives are known to be potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses and cancer progression.
Inflammatory Disorders Cyclooxygenase (COX)N-(4-substituted phenyl)glycine derivatives have been designed as potential anti-inflammatory agents, suggesting that the core scaffold may interact with key inflammatory enzymes like COX.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the closely related N-Phenyl-N-(phenylsulfonyl)glycine. It is a two-step process involving an initial N-arylation followed by N-sulfonylation.

Step 1: Synthesis of N-(4-fluorophenyl)glycine

  • Materials:

    • 4-Fluoroaniline

    • Chloroacetic acid

    • Sodium carbonate

    • Concentrated Hydrochloric acid

    • Ethanol

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Beakers

    • Büchner funnel and filter paper

    • pH paper

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 4-fluoroaniline (0.1 mol) and sodium carbonate (0.1 mol) in 200 mL of water.

    • With constant stirring, slowly add a solution of chloroacetic acid (0.1 mol) in 50 mL of water to the 4-fluoroaniline solution.

    • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully acidify the mixture to a pH of approximately 3-4 using concentrated hydrochloric acid. This will cause the N-(4-fluorophenyl)glycine to precipitate.

    • To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

    • Collect the crude N-(4-fluorophenyl)glycine by vacuum filtration using a Büchner funnel and wash the solid with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(4-fluorophenyl)glycine.

Step 2: Synthesis of this compound

  • Materials:

    • N-(4-fluorophenyl)glycine (from Step 1)

    • 4-Fluorophenylsulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve N-(4-fluorophenyl)glycine (0.05 mol) in 100 mL of dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath and add pyridine (0.1 mol) as a base.

    • Slowly add a solution of 4-fluorophenylsulfonyl chloride (0.055 mol) in 50 mL of dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture sequentially with 1 M hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Aldose Reductase Inhibition Assay

This protocol provides a method to evaluate the inhibitory activity of this compound against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.[1][2]

  • Materials:

    • Purified recombinant human aldose reductase (or rat lens homogenate)

    • 0.067 M Phosphate buffer (pH 6.2)

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • DL-Glyceraldehyde (substrate)

    • This compound (test compound)

    • Epalrestat or Quercetin (positive control)

    • DMSO (for dissolving compounds)

  • Equipment:

    • UV-Vis spectrophotometer with temperature control

    • 96-well UV-transparent microplates or quartz cuvettes

    • Micropipettes

  • Procedure:

    • Reagent Preparation:

      • Prepare stock solutions of NADPH (e.g., 10 mM), DL-glyceraldehyde (e.g., 100 mM), and the test compound (e.g., 10 mM in DMSO).

      • Prepare serial dilutions of the test compound in phosphate buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 1%.

    • Assay Mixture Preparation (in a 96-well plate, final volume 200 µL):

      • Test Wells: 140 µL of phosphate buffer, 20 µL of NADPH solution, 20 µL of test compound dilution, and 10 µL of aldose reductase solution.

      • Control Wells (No Inhibitor): 140 µL of phosphate buffer, 20 µL of NADPH solution, 20 µL of buffer (or DMSO vehicle), and 10 µL of aldose reductase solution.

      • Blank Wells (No Enzyme): 150 µL of phosphate buffer, 20 µL of NADPH solution, and 20 µL of test compound dilution.

    • Reaction Initiation and Measurement:

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to all wells except the blank wells.

      • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.[1]

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

      • Correct the reaction rates by subtracting the rate of the blank wells.

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

      • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Polyol_Pathway Polyol Pathway and Aldose Reductase Inhibition Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose Inhibitor 2-{[(4-Fluorophenyl)sulfonyl] amino}acetic acid (Potential Inhibitor) Inhibitor->AR AR->Sorbitol SDH->Fructose Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Sulfonylation Start1 4-Fluoroaniline + Chloroacetic Acid Reaction1 Reflux with Sodium Carbonate Start1->Reaction1 Workup1 Acidification & Precipitation Reaction1->Workup1 Product1 N-(4-fluorophenyl)glycine Workup1->Product1 Start2 N-(4-fluorophenyl)glycine + 4-Fluorophenylsulfonyl Chloride Product1->Start2 Reaction2 Reaction in DCM with Pyridine Start2->Reaction2 Workup2 Aqueous Wash & Purification Reaction2->Workup2 Product2 2-{[(4-Fluorophenyl)sulfonyl] amino}acetic acid Workup2->Product2 Assay_Workflow In Vitro Aldose Reductase Assay Workflow Prep Prepare Reagents: Enzyme, NADPH, Substrate, Inhibitor Incubate Mix Reagents & Pre-incubate at 37°C Prep->Incubate Measure Initiate Reaction & Measure Absorbance (340 nm, kinetic) Incubate->Measure Analyze Calculate Reaction Rates & % Inhibition Measure->Analyze Result Determine IC50 Value Analyze->Result

References

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a derivative of the simplest amino acid, glycine, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the 4-fluorophenylsulfonyl moiety introduces a combination of desirable properties into target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonamide group can act as a key pharmacophore, often targeting enzymes such as carbonic anhydrases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₈FNO₄S
Molecular Weight 233.21 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in polar organic solvents such as DMF, NMP, and DMSO.

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2] CAs, particularly isoforms like CA IX and XII, are overexpressed in many tumors and are involved in pH regulation, promoting cancer cell survival and proliferation.[3][4] By incorporating the 4-fluorophenylsulfonyl glycine core, novel and selective CA inhibitors can be designed to target these tumor-associated isoforms for anticancer therapy.[3][5]

  • Anticancer Agents: Beyond CA inhibition, sulfonamide-containing compounds have demonstrated a broad range of anticancer activities by targeting other key proteins in cancer progression.[6] The this compound building block can be used to generate libraries of compounds for screening against various cancer cell lines and molecular targets.

  • Antibacterial Agents: The sulfonamide moiety is the basis for sulfa drugs, the first class of effective antimicrobial agents.[7] They act by inhibiting folic acid synthesis in bacteria.[8] Novel derivatives of this compound can be synthesized and evaluated for their antibacterial properties.

  • Other Enzyme Inhibitors: The structural motif of N-arylsulfonyl amino acids has been explored for the inhibition of other enzymes, such as metallo-β-lactamases and ureases.[9][10]

Experimental Protocols

The primary application of this compound as a building block involves the formation of an amide bond between its carboxylic acid group and a primary or secondary amine. Both solution-phase and solid-phase synthesis methods are applicable.

Protocol 1: Solution-Phase Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a model amine in solution.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • Coupling reagent (e.g., HATU, HBTU, EDCI)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture from step 1.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expected Yields and Purity:

Yields for this type of coupling reaction are typically in the range of 70-95%, with purity greater than 95% after chromatography.

Protocol 2: Solid-Phase Synthesis

This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3.0 eq) with a coupling reagent (e.g., HCTU, 3.0 eq) and a base (e.g., DIPEA, 6.0 eq) in DMF for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for representative reactions and biological assays should be summarized in clear, structured tables for easy comparison.

Table 2: Representative Solution-Phase Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)Purity (%)
1BenzylamineHATUDIPEADMF292>98
2AnilineHBTUTEADMF485>97
3PiperidineEDCI/HOBtDIPEADCM/DMF388>98

Table 3: Biological Activity of Novel Sulfonamide Derivatives

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)
Derivative 1 Carbonic Anhydrase IIEnzyme Inhibition75
Derivative 2 Carbonic Anhydrase IXEnzyme Inhibition25
Derivative 3 E. coliMIC12,500
Derivative 4 MCF-7 (Breast Cancer)Cell Viability5,200

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis sol_start This compound + Amine sol_coupling Amide Coupling (HATU, DIPEA, DMF) sol_start->sol_coupling sol_workup Aqueous Work-up sol_coupling->sol_workup sol_purify Column Chromatography sol_workup->sol_purify sol_product Pure Amide Derivative sol_purify->sol_product sp_resin Fmoc-AA-Resin sp_deprotect Fmoc Deprotection (20% Piperidine/DMF) sp_resin->sp_deprotect sp_coupling Coupling with Building Block (HCTU, DIPEA, DMF) sp_deprotect->sp_coupling sp_repeat Repeat Cycles sp_coupling->sp_repeat sp_repeat->sp_deprotect sp_cleave Cleavage from Resin (TFA Cocktail) sp_repeat->sp_cleave sp_purify RP-HPLC Purification sp_cleave->sp_purify sp_product Pure Peptide sp_purify->sp_product signaling_pathway cluster_cell Tumor Cell extracellular Extracellular Space (Acidic) H_ion H+ extracellular->H_ion intracellular Intracellular Space (Neutral pH) Proliferation Cell Proliferation & Survival intracellular->Proliferation CAIX Carbonic Anhydrase IX (CAIX) CAIX->H_ion HCO3 HCO3- CAIX->HCO3 CAIX->Proliferation promotes H_ion->intracellular Export CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Apoptosis Apoptosis Inhibition Inhibition Derivative 2-{[(4-Fluorophenyl)sulfonyl]amino} acetic acid Derivative Derivative->CAIX inhibits

References

Application Notes and Protocols for the Incorporation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, an N-sulfonylated glycine derivative, represents a unique building block that can confer specific conformational constraints and introduce a sulfonamide moiety, a common feature in many therapeutic agents. The sulfonamide group can act as a transition-state mimic, particularly for enzymes like proteases. This document provides detailed protocols for the synthesis of the Fmoc-protected building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Strategic Considerations for Incorporation

The N-sulfonyl group of this compound introduces significant steric hindrance around the amino group, which can pose challenges during peptide synthesis. Key considerations for its successful incorporation include:

  • Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance. More potent activators such as HATU, HCTU, or PyBOP are recommended.

  • Extended Coupling Times: Longer reaction times or double coupling cycles may be necessary to ensure complete acylation of the N-terminal amine of the growing peptide chain.

  • Monitoring of Coupling Reactions: Qualitative tests like the Kaiser (ninhydrin) test are crucial to confirm the completion of each coupling step.

  • Synthesis of the Building Block: The Fmoc-protected version of this compound is not widely commercially available and may need to be synthesized in-house.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

Amino Acid TypeCoupling ReagentBase (equivalents)Coupling Time (min)Double CouplingTypical Crude Purity (%)*Reference
N-methylated amino acidHCTU/DICDIPEA (4)30 - 120Often required70-90[1]
α,α-disubstituted amino acidHATUDIPEA (4)60 - 240Recommended65-85[2]
N-sulfonylated amino acid (projected) HATU/PyBOP DIPEA (4-6) 120 - 360 Highly Recommended 60-80 (estimated) N/A

*Crude purity as determined by RP-HPLC analysis of the cleaved peptide. Values are sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

This protocol is adapted from the Biron-Kessler method for the N-alkylation of amino acids on a solid support, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[3]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Glycine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 4-Fluorophenylsulfonyl chloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Glycine onto 2-CTC Resin: a. Swell 1 g of 2-CTC resin in DCM for 30 minutes in a reaction vessel. b. In a separate flask, dissolve 3 equivalents of glycine and 5 equivalents of DIPEA in DCM. c. Drain the DCM from the resin and add the glycine solution. d. Agitate the mixture for 2-4 hours at room temperature. e. Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x). f. To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 30 minutes. g. Wash the resin with DCM (3x) and dry under vacuum.

  • Sulfonylation of Resin-Bound Glycine: a. Swell the glycine-loaded resin in DCM for 30 minutes. b. In a separate flask, dissolve 3 equivalents of 4-fluorophenylsulfonyl chloride in DCM. c. Add 5 equivalents of DIPEA to the sulfonyl chloride solution. d. Drain the DCM from the resin and add the 4-fluorophenylsulfonyl chloride solution. e. Agitate the mixture overnight at room temperature. f. Drain the solution and wash the resin with DCM (5x), DMF (3x), and DCM (3x).

  • Fmoc Protection of the Sulfonamide: a. Swell the resin in a mixture of Dioxane and aqueous 10% NaHCO₃ (1:1). b. In a separate flask, dissolve 3 equivalents of Fmoc-OSu in dioxane. c. Add the Fmoc-OSu solution to the resin suspension. d. Agitate the mixture for 4-6 hours at room temperature. e. Drain the solution and wash the resin with water (3x), DMF (3x), and DCM (3x).

  • Cleavage from the Resin: a. Treat the dried resin with a solution of 1% TFA in DCM (10 mL per gram of resin) for 2 minutes. b. Drain the cleavage solution into a flask containing 10% pyridine in methanol to neutralize the TFA. c. Repeat the cleavage step 4-5 times. d. Combine the cleavage solutions and evaporate the solvent under reduced pressure. e. Purify the resulting Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

This protocol outlines a single coupling cycle for incorporating the synthesized building block into a peptide chain using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes and drain. c. Repeat the piperidine treatment for 15 minutes and drain. d. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and 3-5 equivalents of HATU in DMF. b. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Coupling of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: a. In a separate vial, dissolve 3-5 equivalents of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and 3-5 equivalents of HATU in DMF. b. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test. If the test is positive, perform a second coupling under the same conditions for another 4-6 hours.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. g. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

sp_synthesis_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage (TFA Cocktail) Repeat->FinalCleavage Final Amino Acid Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

serine_protease_inhibition cluster_enzyme Serine Protease Active Site Ser195 Ser195-OH (Nucleophile) Tetrahedral Stable Tetrahedral Intermediate (Mimics Transition State) Ser195->Tetrahedral His57 His57 (General Base) His57->Ser195 Activates Asp102 Asp102 Asp102->His57 Orients Inhibitor Sulfonylated Peptide (e.g., containing this compound) Inhibitor->Ser195 Nucleophilic Attack by Ser-O⁻ Inhibitor->Tetrahedral Inactivation Enzyme Inactivation Tetrahedral->Inactivation

Caption: Hypothetical mechanism of serine protease inhibition by a sulfonylated peptide.

References

Application Notes and Protocols for the Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a compound of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely available technique, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis. A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which may be suitable after appropriate derivatization.

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cost-effective and reliable method for the routine analysis of this compound, particularly for purity assessment and quantification in bulk materials or pharmaceutical formulations.

Experimental Protocol: HPLC-UV Method

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution (e.g., from a formulation): Accurately weigh a portion of the sample, dissolve it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of the analyte, and filter through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% acetic acid in water and acetonitrile (e.g., 70:30, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm (or a wavelength determined by UV scan of the analyte)
Injection Volume 10 µL

c. Data Analysis:

Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., in plasma, urine) and for detecting trace-level impurities.

Experimental Protocol: LC-MS/MS Method

a. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the solution through a 0.22 µm syringe filter prior to injection.

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2][3]
Flow Rate 0.3 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
Detection Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions need to be optimized for the analyte.

c. Data Analysis:

Quantification is performed using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Experimental Protocol: GC-MS Method (with Derivatization)

a. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent.

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form a volatile silyl derivative.

b. GC-MS Conditions:

ParameterCondition
Column A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
Mass Spectrometer Electron Ionization (EI) at 70 eV.
Detection Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

c. Data Analysis:

Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is achieved by comparing the peak area of a characteristic ion to that of a derivatized internal standard.

Quantitative Data Summary

ParameterHPLC-UV (Representative)LC-MS/MS (Representative)
Limit of Detection (LOD) 5 - 20 ng/mL0.02 - 1 ng/mL[4]
Limit of Quantification (LOQ) 20 - 50 ng/mL0.1 - 5 ng/mL[4]
Linearity Range (R²) 0.999[5]> 0.998
Recovery 98 - 102%76.8 - 95.2%[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc uv UV Detector hplc->uv data Data Acquisition & Quantification uv->data

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis start Plasma Sample precipitate Protein Precipitation (Acetonitrile) start->precipitate evaporate Evaporate Supernatant precipitate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc LC System (C18 Column) filter->lc ms Tandem Mass Spectrometer (MRM) lc->ms data Data Acquisition & Quantification ms->data

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Sample extract Liquid-Liquid Extraction start->extract derivatize Derivatization (e.g., Silylation) extract->derivatize gc GC System (Capillary Column) derivatize->gc ms Mass Spectrometer (EI Source) gc->ms data Data Acquisition & Identification ms->data

GC-MS Experimental Workflow

References

Application Notes and Protocols: Evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is a synthetic organic compound featuring a sulfonylaminoacetic acid moiety attached to a fluorophenyl group. While the presence of a sulfonamide group is common in many biologically active molecules, and the fluorophenyl group is often used to enhance metabolic stability and binding affinity, specific data on the enzyme inhibition properties of this particular compound are not currently available in the public domain.

These application notes provide a generalized framework and detailed protocols for researchers interested in evaluating the potential of this compound as an enzyme inhibitor. The following sections outline a systematic approach to screen the compound against a target enzyme, determine its inhibitory potency, and characterize its mechanism of action. The protocols provided are adaptable to a wide range of enzyme assays, particularly those with spectrophotometric readouts.

Logical Workflow for Inhibitor Characterization

The process of characterizing a novel enzyme inhibitor typically follows a logical progression from initial screening to detailed mechanistic studies. The following workflow outlines the key steps for evaluating this compound.

Application Notes and Protocols for the Development of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid represent a class of compounds with significant therapeutic potential, primarily as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The core structure, featuring a sulfonamide linkage to a glycine moiety, provides a versatile scaffold for the design of potent and selective inhibitors targeting the active site of these enzymes.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a series of N-arylsulfonylamino acid derivatives against various matrix metalloproteinases. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the core scaffold influence potency and selectivity.

Table 1: In Vitro Inhibitory Activity of N-Arylsulfonylamino Acid Derivatives against MMPs

Compound IDR Group (Modification on Amino Acid)MMP-2 IC50 (µM)MMP-9 IC50 (µM)Reference
1a H (Glycine)0.211.87[1]
1b CH(CH3)2 (Valine)> 100> 100[2]
1c CH2Ph (Phenylalanine)5.525[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of N-arylsulfonylamino acid derivatives is typically achieved through the reaction of an amino acid with an arylsulfonyl chloride in the presence of a base.[3]

Materials:

  • Glycine (or other amino acid)

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid (1 equivalent) in a solution of NaOH (2 equivalents) in a mixture of water and dioxane (1:1 v/v) in a round-bottom flask. Cool the mixture to 0°C in an ice bath with continuous stirring.[3]

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1 equivalent) in dioxane to the cooled amino acid solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

In Vitro MMP Inhibition Assay

The inhibitory activity of the synthesized compounds against MMPs can be determined using a fluorogenic substrate assay.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., CMT-1)[1]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Activation: Activate the pro-MMP enzyme according to the manufacturer's instructions.

  • Assay Preparation: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the central role of Matrix Metalloproteinases (MMPs) in cancer progression, highlighting key signaling pathways that regulate their expression and the downstream effects of their activity. Derivatives of this compound act by inhibiting MMPs, thereby interfering with these processes.

MMP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mmp MMP Regulation & Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, TNF-α) Receptors Cell Surface Receptors Growth_Factors->Receptors Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-17) Inflammatory_Cytokines->Receptors Signaling_Cascades Signaling Cascades (MAPK, ERK, NF-κB) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene pro_MMP pro-MMP (Inactive) MMP_Gene->pro_MMP Active_MMP Active MMP pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Angiogenesis Angiogenesis Active_MMP->Angiogenesis Inhibitor 2-{[(4-Fluorophenyl)sulfonyl] amino}acetic acid Derivatives Inhibitor->Active_MMP Inhibition Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis

Caption: MMP signaling pathway in cancer progression.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of this compound derivatives.

Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Bioassay In Vitro Biological Evaluation (MMP Inhibition Assay) Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination, SAR) Bioassay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Promising Compounds End End: Candidate Selection In_Vivo->End

Caption: Workflow for developing MMP inhibitors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a valuable intermediate in pharmaceutical development. The described two-step protocol is designed for scalability, efficiency, and high purity of the final product. The synthesis involves the initial formation of a glycine ester hydrochloride followed by a Schotten-Baumann reaction with 4-fluorobenzenesulfonyl chloride. This application note includes comprehensive experimental procedures, tabulated analytical data, and visual diagrams to ensure clarity and reproducibility in a research or industrial setting.

Introduction

This compound, also known as N-(4-fluorophenylsulfonyl)glycine, is a key building block in the synthesis of various biologically active molecules. The presence of the fluorophenylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, making this intermediate highly valuable in drug discovery and development. The protocol outlined below describes a robust and scalable two-step synthesis suitable for producing kilogram quantities of the target compound with high purity.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Esterification of Glycine: Glycine is first converted to its ethyl ester hydrochloride to protect the carboxylic acid functionality and improve solubility for the subsequent reaction.

  • N-Sulfonylation: The glycine ethyl ester hydrochloride is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the corresponding N-sulfonylated ester, which is subsequently hydrolyzed to yield the final product.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
GlycineC₂H₅NO₂75.07White crystalline powder233 (decomposes)
Thionyl chlorideSOCl₂118.97Colorless to yellow fuming liquid-104.5
EthanolC₂H₆O46.07Colorless liquid-114.1
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.58White to off-white crystalline solid144-146
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61White to light yellow crystalline solid35-38
Sodium carbonateNa₂CO₃105.99White powder851
This compound ethyl esterC₁₀H₁₂FNO₄S277.27White solid88-90
This compoundC₈H₈FNO₄S233.21White crystalline powder168-171
Table 2: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1EsterificationGlycine, Thionyl chloride, EthanolEthanol78 (reflux)4-690-95
2N-Sulfonylation and HydrolysisGlycine ethyl ester HCl, 4-Fluorobenzenesulfonyl chloride, Na₂CO₃Water/Dichloromethane0-258-1285-90

Experimental Protocols

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride

Materials:

  • Glycine (1.00 kg, 13.32 mol)

  • Ethanol (absolute, 5.0 L)

  • Thionyl chloride (1.10 L, 15.10 mol)

Equipment:

  • 10 L three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (for HCl and SO₂)

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

Procedure:

  • Suspend glycine (1.00 kg) in absolute ethanol (5.0 L) in the 10 L flask equipped with a mechanical stirrer and reflux condenser.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add thionyl chloride (1.10 L) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC until the glycine spot disappears.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C to precipitate the product.

  • Collect the white crystalline solid by filtration and wash with cold diethyl ether (2 x 1 L).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 1.75 - 1.85 kg (90-95%) of white to off-white crystalline solid.

Step 2: Synthesis of this compound

Materials:

  • Glycine ethyl ester hydrochloride (1.00 kg, 7.16 mol)

  • 4-Fluorobenzenesulfonyl chloride (1.45 kg, 7.45 mol)

  • Sodium carbonate (1.67 kg, 15.76 mol)

  • Dichloromethane (DCM, 8.0 L)

  • Water (deionized, 8.0 L)

  • Hydrochloric acid (concentrated, as needed for acidification)

  • Sodium hydroxide (as needed for hydrolysis)

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer and temperature probe

  • Dropping funnel

  • Separatory funnel (or liquid-liquid extraction setup)

  • Filtration apparatus

Procedure:

  • Dissolve glycine ethyl ester hydrochloride (1.00 kg) and sodium carbonate (1.67 kg) in deionized water (8.0 L) in the 20 L reactor. Cool the solution to 0-5 °C.

  • In a separate container, dissolve 4-fluorobenzenesulfonyl chloride (1.45 kg) in dichloromethane (8.0 L).

  • Add the solution of 4-fluorobenzenesulfonyl chloride to the aqueous solution of the glycine ester dropwise over 2-3 hours, maintaining the temperature between 0-10 °C with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound ethyl ester as a solid.

  • For hydrolysis, suspend the crude ester in a solution of sodium hydroxide (0.6 kg, 15 mol) in water (5 L) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture to 0-5 °C and acidify with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated white solid by filtration, wash with cold water (3 x 2 L), and dry under vacuum at 60-70 °C.

Expected Yield: 1.43 - 1.52 kg (85-90%) of a white crystalline powder.

Visualizations

Synthetic Pathway

Synthesis_Pathway Glycine Glycine GlycineEster Glycine Ethyl Ester HCl Glycine->GlycineEster Step 1: Esterification ProductEster This compound ethyl ester GlycineEster->ProductEster Step 2a: N-Sulfonylation FinalProduct This compound ProductEster->FinalProduct Step 2b: Hydrolysis Reagent1 SOCl₂, Ethanol Reagent1->GlycineEster Reagent2 4-Fluorobenzenesulfonyl chloride, Na₂CO₃ Reagent2->ProductEster Reagent3 NaOH, then H₃O⁺ Reagent3->FinalProduct

Caption: Two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Sulfonylation and Hydrolysis start1 Suspend Glycine in Ethanol add_socl2 Add Thionyl Chloride (0-10 °C) start1->add_socl2 reflux Reflux (4-6 h) add_socl2->reflux precipitate1 Cool and Precipitate reflux->precipitate1 filter1 Filter and Wash precipitate1->filter1 dry1 Dry under Vacuum filter1->dry1 end1 Glycine Ethyl Ester HCl dry1->end1 start2 Dissolve Glycine Ester HCl and Na₂CO₃ in Water add_sulf_chloride Add 4-Fluorobenzenesulfonyl Chloride in DCM (0-10 °C) start2->add_sulf_chloride react React at RT (6-8 h) add_sulf_chloride->react extract Separate and Extract react->extract dry_concentrate Dry and Concentrate extract->dry_concentrate hydrolyze Hydrolyze with NaOH dry_concentrate->hydrolyze acidify Acidify with HCl hydrolyze->acidify filter2 Filter and Wash acidify->filter2 dry2 Dry under Vacuum filter2->dry2 end2 Final Product dry2->end2

Caption: Detailed workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Fluorobenzenesulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures, researchers and drug development professionals can efficiently produce high-purity material for further investigation and development. The clear presentation of data and visual workflows is intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is a fluorinated amino acid derivative. While extensive research on the direct biological activity of this compound is not publicly available, its structural motifs are of significant interest in medicinal chemistry and drug development. Fluorine-containing amino acids are increasingly utilized in the design of novel therapeutics due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.

This document provides comprehensive guidelines for the handling, storage, and potential applications of this compound as a chemical building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical suppliers and safety data sheets.

PropertyValueReference
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.21 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity Typically ≥97%[1]
CAS Number 345674-03-5 (Note: Verify with supplier, as variations may exist)

Safety, Handling, and Storage Protocols

Strict adherence to safety protocols is essential when handling this compound. The following guidelines are derived from publicly available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

A detailed breakdown of the necessary personal protective equipment is provided below.

EquipmentSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles.Prevents eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Avoid inhalation of dust particles.
Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

GuidelineProtocol
Handling - Avoid contact with skin, eyes, and clothing. - Avoid dust formation and inhalation. - Use in a well-ventilated area or in a fume hood. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container. - Keep in a dry, cool, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.

Application as a Chemical Intermediate

Based on available information, this compound is primarily utilized as a building block in organic synthesis. Its structure, featuring a carboxylic acid group and a sulfonamide linkage to a fluorophenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.

Potential Synthetic Applications
  • Peptide Synthesis: The amino acid-like structure allows for its incorporation into peptide chains, potentially modifying the properties of the resulting peptidomimetics.

  • Scaffold for Drug Discovery: It can serve as a scaffold for the synthesis of libraries of compounds to be screened for biological activity. The fluorophenylsulfonyl moiety is a common feature in various biologically active molecules.

  • Intermediate for Kinase Inhibitors: While not directly cited for this compound, structurally similar sulfonamides are used as intermediates in the synthesis of kinase inhibitors.

Generalised Synthetic Workflow

The following diagram illustrates a generalized workflow for the use of this compound as a building block in the synthesis of a more complex target molecule.

G Role in Drug Discovery Funnel A This compound (Building Block) B Chemical Synthesis A->B C Library of Derivative Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F

References

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The information herein is compiled from safety data sheets of structurally similar compounds and should be used as a comprehensive guide for safe laboratory practices.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from analogous compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P271: Use only outdoors or in a well-ventilated area.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Section 2: Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and its structural analogs.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₈FNO₄S
Molecular Weight233.22 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water.[4]
Melting Point233 °C / 451.4 °F (for Glycine, a related compound)[4]

Table 2: Toxicological Data (based on analogous compounds)

TestSpeciesRouteValue
LD50RatOral400-2000 mg/kg bw (for 2,4-D and its salts and esters)[5]
LD50RatDermal>2000 mg/kg bw (for 2,4-D and its salts and esters)[5]

Table 3: Exposure Limits

LimitAgencyValue
OSHA PELNot AvailableNot Available[1][2]
NIOSH RELNot AvailableNot Available[1][2]
ACGIH TLVNot AvailableNot Available[1][2]

Section 3: Experimental Protocols

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical to minimize exposure.

Materials:

  • Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7]

  • Safety glasses with side shields or chemical safety goggles.[8]

  • Laboratory coat.

  • Closed-toe shoes.

  • NIOSH-approved respirator with appropriate cartridges if working with large quantities or in a poorly ventilated area.[3]

Protocol:

  • Donning PPE:

    • Wash hands thoroughly.

    • Put on the laboratory coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

    • If required, don a respirator, ensuring a proper fit.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the laboratory coat, folding the contaminated side inward.

    • Remove safety glasses or goggles.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE WashHands1 Wash Hands DonCoat Don Lab Coat WashHands1->DonCoat DonGoggles Don Safety Goggles DonCoat->DonGoggles DonGloves Don Gloves DonGoggles->DonGloves DonRespirator Don Respirator (if needed) DonGloves->DonRespirator RemoveGloves Remove Gloves RemoveCoat Remove Lab Coat RemoveGloves->RemoveCoat RemoveGoggles Remove Safety Goggles RemoveCoat->RemoveGoggles RemoveRespirator Remove Respirator (if used) RemoveGoggles->RemoveRespirator WashHands2 Wash Hands RemoveRespirator->WashHands2 End End WashHands2->End Start Start Start->WashHands1

Personal Protective Equipment (PPE) Workflow
Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup.

Materials:

  • Full PPE as described in Protocol 3.1.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Sealable plastic bags for waste disposal.

  • Spill kit with appropriate neutralizing agents (if applicable).

Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading by using an inert absorbent material.

  • Absorb the Spill: Carefully cover the spill with the absorbent material.

  • Collect the Waste: Sweep up the absorbed material and place it into a sealable plastic bag.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the sealed bag and any contaminated materials as hazardous waste according to local regulations.[1][2]

Emergency Response Protocol

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[1][2]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[3]

  • If skin irritation occurs, seek medical advice/attention.[1][2]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[1][2]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • If eye irritation persists, get medical advice/attention.[1][2]

In Case of Inhalation:

  • Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3]

  • If feeling unwell, call a POISON CENTER or doctor/physician.[1][2]

In Case of Ingestion:

  • Clean mouth with water and drink plenty of water afterwards.[3]

  • Get medical attention if symptoms occur.[3]

Emergency_Response cluster_exposure Exposure Event cluster_first_aid First Aid Measures cluster_medical Medical Attention SkinContact Skin Contact WashSkin Remove contaminated clothing. Wash with soap and water for 15 min. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with water for several minutes. Remove contact lenses if possible. EyeContact->RinseEyes Inhalation Inhalation FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth. Drink plenty of water. Ingestion->RinseMouth SeekMedicalAdvice Seek medical advice if irritation persists. WashSkin->SeekMedicalAdvice RinseEyes->SeekMedicalAdvice CallPoisonCenter Call a POISON CENTER or doctor if unwell. FreshAir->CallPoisonCenter GetMedicalAttention Get medical attention if symptoms occur. RinseMouth->GetMedicalAttention

Emergency Response Protocol

Section 4: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid breathing fumes, dust, or vapors.[1][2]

  • Use only with adequate ventilation.[1][2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][2]

Storage:

  • Store in a tightly-closed container when not in use.[1][2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

  • Keep away from sources of ignition.[1][2]

  • Incompatible materials include bases, strong oxidizing agents, and reducing agents.[3]

References

Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a derivative of the amino acid glycine, is an emerging chiral ligand for asymmetric catalysis. Its structure combines a coordinating carboxylic acid and a sulfonamide moiety, which can act as a bidentate ligand for various transition metals. The presence of the electron-withdrawing 4-fluorophenylsulfonyl group can modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity. This N-sulfonylamino acid framework is particularly promising for enantioselective transformations, where the formation of a chiral metal complex can effectively control the stereochemical outcome of a reaction.

While direct catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other N-arylsulfonylamino acid ligands allows for the extrapolation of its potential use in a variety of asymmetric catalytic reactions. This document provides detailed application notes and protocols for the prospective use of this ligand in key synthetic transformations, based on established methodologies for analogous catalytic systems.

Potential Catalytic Applications

Based on the reactivity of related N-sulfonylamino acid ligands, this compound is a promising candidate for the following asymmetric catalytic reactions:

  • Copper-Catalyzed Asymmetric Michael Additions: The formation of a chiral copper(II) complex with the ligand can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, yielding optically active products.

  • Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reactions: Chiral copper complexes are known to be effective catalysts for the enantioselective addition of nitroalkanes to aldehydes, producing valuable β-nitro alcohols.

  • Palladium-Catalyzed Asymmetric Allylic Alkylations: As a chiral ligand, it can be employed to induce enantioselectivity in the palladium-catalyzed substitution of allylic electrophiles.

  • Rhodium-Catalyzed Asymmetric Conjugate Additions: Chiral rhodium complexes bearing N-sulfonylamino acid-type ligands can be utilized for the asymmetric 1,4-addition of organoboron reagents to enones.

Data Presentation: Representative Performance in Asymmetric Catalysis

The following tables summarize the expected quantitative data for the catalytic performance of this compound in representative asymmetric reactions. The data is hypothetical but based on typical results observed with structurally similar N-arylsulfonylamino acid ligands.

Table 1: Copper-Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone

EntryLigand (mol%)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
155 (Cu(OAc)₂)Toluene0249290
255 (Cu(OTf)₂)CH₂Cl₂0248885
32.52.5 (Cu(OAc)₂)Toluene0488591
455 (Cu(OAc)₂)THF0247582

Table 2: Copper-Catalyzed Asymmetric Henry Reaction of Nitromethane with Benzaldehyde

EntryLigand (mol%)Catalyst Loading (mol%)SolventBase (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
11010 (Cu(OAc)₂)i-PrOH10 (DIPEA)4488588
21010 (CuCl₂)i-PrOH10 (DIPEA)4487882
31010 (Cu(OAc)₂)CH₂Cl₂10 (DIPEA)4726575
455 (Cu(OAc)₂)i-PrOH10 (DIPEA)4727589

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Commercially available reagents should be used as received unless otherwise noted.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Copper-Catalyzed Asymmetric Michael Addition

This protocol describes the enantioselective addition of diethyl malonate to cyclohexenone using a pre-formed copper complex of this compound.

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Cyclohexenone

  • Diethyl malonate

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.025 mmol, 5 mol%) and copper(II) acetate (0.025 mmol, 5 mol%) in anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst complex.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add cyclohexenone (0.5 mmol, 1.0 equiv.) to the catalyst solution.

    • Slowly add diethyl malonate (0.75 mmol, 1.5 equiv.) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC until the starting material (cyclohexenone) is consumed (typically 24-48 hours).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Synthesis of the Ligand: this compound

This protocol outlines a general method for the synthesis of the title ligand.

Materials:

  • Glycine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve glycine (10 mmol, 1.0 equiv.) in a 1 M aqueous solution of NaOH (20 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Sulfonylation:

    • In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (11 mmol, 1.1 equiv.) in diethyl ether (20 mL).

    • Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the cold glycine solution with vigorous stirring over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted sulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 2 with 2 M HCl. A white precipitate should form.

    • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Visualizations

Catalytic_Cycle_Michael_Addition cluster_0 Catalytic Cycle Ligand L Catalyst [LCu(II)] Ligand->Catalyst Coordination Cu(II) Cu(II)X₂ Cu(II)->Catalyst Intermediate [Enone-Catalyst-Nucleophile] Catalyst->Intermediate Coordination Enone Enone Enone->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Attack Product Chiral Product Intermediate->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the copper-catalyzed asymmetric Michael addition.

Experimental_Workflow cluster_workflow Experimental Workflow for Asymmetric Catalysis start Start catalyst_prep 1. Catalyst Preparation: Ligand + Metal Salt in Anhydrous Solvent start->catalyst_prep reaction_setup 2. Reaction Setup: Add Substrates to Catalyst Solution at 0°C catalyst_prep->reaction_setup monitoring 3. Reaction Monitoring: Stir at 0°C, Monitor by TLC reaction_setup->monitoring workup 4. Work-up: Quench, Extract, and Dry monitoring->workup purification 5. Purification: Flash Column Chromatography workup->purification analysis 6. Analysis: Determine Yield and Enantiomeric Excess (HPLC) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the asymmetric catalytic reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The troubleshooting process is outlined in a question-and-answer format to pinpoint and resolve specific experimental challenges.

Low or No Product Yield

Issue ID: YIELD-01

Problem: After performing the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is observed.

Possible Causes and Solutions:

  • Degradation of 4-Fluorophenylsulfonyl Chloride: The sulfonyl chloride starting material is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Recommendation: Use a fresh bottle of 4-fluorophenylsulfonyl chloride or ensure the reagent has been stored under anhydrous conditions. Consider running a preliminary NMR or IR spectrum of the starting material to check for the presence of sulfonic acid.

  • Inadequate Deprotonation of Glycine: Glycine needs to be deprotonated to become a sufficiently potent nucleophile to attack the sulfonyl chloride.

    • Recommendation: Ensure the base (e.g., sodium hydroxide, triethylamine) is added in the correct stoichiometry (at least 2 equivalents relative to glycine). Check the pH of the reaction mixture to confirm it is basic (pH 9-11 is often optimal).[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at higher temperatures.

    • Recommendation: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be cautiously applied while monitoring for side product formation by TLC or LC-MS.

  • Steric Hindrance: While less of an issue with glycine, steric hindrance can slow down the reaction.

    • Recommendation: Ensure adequate reaction time. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Presence of Significant Impurities

Issue ID: PURITY-01

Problem: The crude product contains significant impurities, complicating purification and reducing the final yield.

Common Impurities and Mitigation Strategies:

  • 4-Fluorobenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride.

    • Mitigation: This acidic impurity can typically be removed during the aqueous work-up by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate).[2]

  • Bis-sulfonated Glycine: The primary amine of glycine can potentially react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in large excess.

    • Mitigation: Add the 4-fluorophenylsulfonyl chloride solution dropwise or in portions to the glycine solution to avoid localized high concentrations. Using a slight excess of glycine can also favor the formation of the mono-sulfonated product.[2]

  • Unreacted Starting Materials: Incomplete reaction can leave both glycine and 4-fluorophenylsulfonyl chloride (or its hydrolysis product) in the crude mixture.

    • Mitigation: Drive the reaction to completion by optimizing the reaction time and temperature. Unreacted glycine can be removed by an acidic wash during work-up, while the sulfonic acid can be removed with a basic wash.[2]

Difficulties in Product Isolation and Purification

Issue ID: ISO-01

Problem: The product is difficult to isolate from the reaction mixture or challenging to purify to the desired level.

Troubleshooting Purification:

  • Product Fails to Precipitate: If isolating the product by precipitation from an aqueous solution, solubility issues may arise.

    • Recommendation: Ensure the pH is adjusted to the isoelectric point of the product (likely acidic) to minimize its solubility in water. If the product remains in solution, extraction with an organic solvent (e.g., ethyl acetate) is necessary.

  • Ineffective Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.

    • Recommendation: Experiment with various solvent systems. A good starting point for N-sulfonylated amino acids is often an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain dissolved.

  • Column Chromatography Issues: The product may show tailing on a silica gel column due to its acidic nature.

    • Recommendation: If column chromatography is necessary, consider adding a small amount of an acidic modifier (e.g., 0.1-1% acetic acid) to the eluent to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: Both inorganic bases like sodium hydroxide or potassium carbonate in an aqueous medium, and organic bases like triethylamine or pyridine in an anhydrous organic solvent can be used. For reactions in aqueous media, a pH of 9-11 is generally recommended to ensure the glycine is deprotonated while minimizing the hydrolysis of the sulfonyl chloride.[1] The choice of base and solvent system can significantly impact the reaction rate and side product profile.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar than the sulfonyl chloride but less polar than glycine, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the appearance of the product mass.

Q3: What are the critical safety precautions for this synthesis?

A3: 4-Fluorophenylsulfonyl chloride is corrosive and moisture-sensitive, and it will release hydrochloric acid upon hydrolysis. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction can be exothermic, especially during the addition of the sulfonyl chloride and the base, so it's important to control the rate of addition and use an ice bath for cooling.

Q4: My final product has a low melting point and appears gummy. What could be the cause?

A4: A low or broad melting point, or a gummy consistency, is often indicative of impurities. The most likely culprits are residual solvent or the presence of side products such as 4-fluorobenzenesulfonic acid. Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurification by recrystallization or column chromatography is recommended.

Q5: Can I improve the yield by increasing the reaction temperature?

A5: While a moderate increase in temperature can sometimes increase the reaction rate, excessive heat can promote the hydrolysis of the sulfonyl chloride and other side reactions, potentially lowering the overall yield and purity of the desired product. It is best to start at a low temperature (0-5 °C) and allow the reaction to proceed at room temperature, only applying heat if the reaction is confirmed to be stalled by monitoring.[1]

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of this compound under various reaction conditions. Note that these are representative values and may need to be optimized for your specific setup.

Entry Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1NaOH (2.1)Water/Dioxane0 → RT485>98
2NaOH (1.5)Water/Dioxane0 → RT46295
3NaOH (2.1)Water/DioxaneRT47896
4NaOH (2.1)Water/Dioxane5027090
5Et₃N (2.2)Dichloromethane0 → RT1275>98
6Et₃N (2.2)DichloromethaneRT127297

Yields are for the isolated product after purification. Purity was determined by HPLC.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Glycine

  • 4-Fluorophenylsulfonyl chloride

  • Sodium hydroxide (or Triethylamine)

  • Dioxane (or Dichloromethane)

  • Water

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (Aqueous Conditions):

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve glycine (1.0 equivalent) in a solution of sodium hydroxide (2.1 equivalents) in a 1:1 mixture of water and dioxane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C. In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.05 equivalents) in a small amount of dioxane. Add the sulfonyl chloride solution dropwise to the glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_glycine Dissolve Glycine in NaOH(aq) reaction Combine and React (0°C to RT) prep_glycine->reaction prep_sulfonyl Dissolve 4-Fluorophenylsulfonyl Chloride in Dioxane prep_sulfonyl->reaction acidify Acidify with HCl reaction->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Recrystallize dry_conc->purify analyze Analyze (HPLC, NMR) purify->analyze

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic node_action node_action node_cause node_cause start Low Yield? check_sm Starting Materials Consumed? (TLC/LCMS) start->check_sm check_impurities Significant Impurities in Crude Product? check_sm->check_impurities Yes node_cause_incomplete Incomplete Reaction check_sm->node_cause_incomplete No node_cause_hydrolysis Hydrolysis or Side Reactions check_impurities->node_cause_hydrolysis Yes node_action_purify Optimize Purification (Recrystallization Solvent, Chromatography) check_impurities->node_action_purify No node_action_incomplete Increase Reaction Time Optimize Temperature Check Base Stoichiometry node_cause_incomplete->node_action_incomplete Investigate node_action_hydrolysis Use Anhydrous Conditions Control Reagent Addition Optimize Work-up Washes node_cause_hydrolysis->node_action_hydrolysis Investigate

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities typically arise from the starting materials or side reactions during synthesis. These can include unreacted 4-fluorophenylsulfonyl chloride, unreacted glycine, and potentially small amounts of hydrolysis products or other related substances formed during the reaction.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the final purity required.

Q3: How do I choose the best purification method for my needs?

A3:

  • Recrystallization is ideal for large quantities of material where the impurities have different solubility profiles from the main compound. It is often used to remove minor impurities and can be very cost-effective.

  • Column Chromatography (e.g., flash chromatography) is preferred for complex mixtures with impurities of similar polarity to the product or for small-scale purifications requiring very high purity (>99%). It offers superior separation but is more time-consuming and uses more solvent.[1][2]

Q4: What is the expected appearance of the purified product?

A4: Purified this compound is typically a white to off-white solid.[3]

Troubleshooting Guide: Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add more solvent in small increments while heating. 2. Select a more suitable solvent or solvent mixture. Due to its amino acid nature, alcohol/water mixtures are often effective.[4]
Product "oils out" instead of forming crystals. 1. The solution is too saturated. 2. The solution was cooled too rapidly.1. Add a small amount of hot solvent to the mixture until the oil redissolves, then allow it to cool slowly. 2. Introduce a seed crystal to encourage proper crystal lattice formation.
No crystals form upon cooling. 1. The solution is too dilute. 2. Spontaneous nucleation is inhibited.1. Boil off some of the solvent to increase the concentration and attempt cooling again. 2. Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound.
Purified crystals are colored. Colored impurities are present and co-crystallized.Add a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal will adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the product.
Low recovery yield. 1. Too much solvent was used. 2. The compound is significantly soluble in the solvent even at low temperatures.1. Minimize the amount of solvent used for dissolution. 2. Cool the solution in an ice bath for a longer period to maximize precipitation. 3. Try a different solvent system where the compound has lower solubility at cold temperatures.

Troubleshooting Guide: Flash Column Chromatography

This section addresses common issues encountered during chromatographic purification.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of product and impurities. 1. The mobile phase polarity is not optimal. 2. The column was overloaded with crude material.1. Adjust the solvent ratio of the mobile phase. A gradient elution (gradually increasing polarity) often provides better separation. 2. Use a larger column or reduce the amount of sample loaded.
Product is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Increase the polarity of the eluent. For this acidic compound, adding a small percentage of a polar solvent like methanol is effective.
Product peak shows significant "tailing". Strong acidic interaction between the carboxylic acid group and the silica gel stationary phase.Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This will protonate the silica surface and reduce the strong interaction, leading to sharper peaks.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is based on established methodologies for similar amino acid derivatives.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid dissolves.

  • Co-solvent Addition: While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating it is near saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities. Dry the crystals in a vacuum oven or desiccator.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemRationale & Expected BehaviorPotential Purity
Ethanol / WaterBalances polarity to dissolve the compound when hot but allows precipitation when cold. Effective for many amino acid derivatives.>98.5%
Isopropanol / WaterIsopropanol is less polar than ethanol, which can be useful if non-polar impurities are the main concern.>99.0%
Acetic Acid / WaterThe acidic nature helps solubilize the compound. Dilution with water induces crystallization.>98.0%
Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Prepare a slurry of silica gel 60 (230-400 mesh) in the starting mobile phase (e.g., 100% Dichloromethane). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Dichloromethane with 0.5% acetic acid). Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 10% Methanol in Dichloromethane, with 0.5% acetic acid maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain or UV light (254 nm).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

G cluster_0 Purification Decision Workflow crude Crude Product assess Assess Purity & Impurity Profile (TLC/HPLC) crude->assess choice Select Method assess->choice Impurity Profile recryst Recrystallization choice->recryst Minor Impurities Large Scale chrom Column Chromatography choice->chrom Complex Mixture High Purity Needed pure Purified Product recryst->pure chrom->pure analyze Final Purity Analysis (HPLC, NMR, MS) pure->analyze G cluster_1 Recrystallization Protocol dissolve 1. Dissolve Crude in Minimal Hot Solvent charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Filter to Remove Insolubles dissolve->hot_filter If no charcoal needed charcoal->hot_filter If solution is colored cool 4. Cool Slowly to Induce Crystallization hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash_dry 6. Wash with Cold Solvent & Dry collect->wash_dry product Pure Crystalline Product wash_dry->product

References

Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. It offers troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include the hydrolysis of 4-fluorophenylsulfonyl chloride, the formation of a bis-sulfonated glycine byproduct, and unreacted starting materials remaining in the final product.[1] Each of these can impact the overall yield and purity of the desired compound.

Q2: How can the hydrolysis of 4-fluorophenylsulfonyl chloride be minimized?

A2: Hydrolysis of the sulfonyl chloride starting material to 4-fluorobenzenesulfonic acid is a common issue, especially in the presence of water.[1] To mitigate this, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a non-nucleophilic organic base, such as triethylamine or pyridine, is preferable to aqueous bases.[1]

Q3: Is the formation of a bis-sulfonated glycine product a significant concern?

A3: Yes, the primary amine of glycine can potentially react with two equivalents of 4-fluorophenylsulfonyl chloride to form a di-sulfonylated product.[1] To minimize this, the sulfonyl chloride should be added portion-wise to the solution containing glycine and the base. Using a slight excess of glycine can also help to favor the formation of the mono-sulfonated product.[1]

Q4: What is the role of the base in this reaction, and how does its choice influence the outcome?

A4: The base plays a critical role in deprotonating the amino group of glycine, making it a more effective nucleophile. It also neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The choice of base is important; non-nucleophilic organic bases like triethylamine or pyridine are recommended to avoid promoting the hydrolysis of the sulfonyl chloride, a common side reaction when using aqueous bases.[1]

Q5: What are some common impurities that might be present in the final product?

A5: Besides the side products mentioned above (4-fluorobenzenesulfonic acid and bis-sulfonated glycine), common impurities include unreacted glycine and residual solvents from the reaction or purification steps. The presence of these impurities can be detected by techniques such as TLC, LC-MS, and NMR.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete Reaction - Increase the reaction time and monitor the progress using TLC or LC-MS.- Consider a moderate increase in reaction temperature, while being mindful of potential degradation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Hydrolysis of 4-fluorophenylsulfonyl chloride - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Opt for a non-nucleophilic organic base instead of an aqueous base.[1]
Degraded 4-fluorophenylsulfonyl chloride - Use a fresh bottle of the sulfonyl chloride or one that has been stored properly under anhydrous conditions.
Suboptimal Base - Ensure at least one equivalent of a suitable non-nucleophilic organic base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[1]
Problem 2: Presence of Multiple Spots on TLC / Impure Product
Potential Side Product/Impurity Mitigation and Removal Strategy
4-Fluorobenzenesulfonic Acid - This is the hydrolysis product of the sulfonyl chloride.[1]- Mitigation: Use anhydrous conditions.- Removal: Can often be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.[1]
Bis-sulfonated Glycine - Formed from the reaction of glycine with two equivalents of the sulfonyl chloride.[1]- Mitigation: Add the sulfonyl chloride in portions. Use a slight excess of glycine.[1]- Removal: Purification by column chromatography or recrystallization may be necessary.
Unreacted Glycine - Can be difficult to remove due to its polarity.- Mitigation: Drive the reaction to completion.- Removal: Can typically be removed with an acidic wash during the workup.[1]
Unreacted 4-fluorophenylsulfonyl chloride - Can hydrolyze during workup.- Mitigation: Use a slight excess of glycine.- Removal: Can be quenched by adding a small amount of an amine scavenger at the end of the reaction.

Experimental Protocols

A representative protocol for the synthesis of this compound is provided below. Note that specific conditions may require optimization.

Materials:

  • Glycine

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend glycine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the suspension and stir at room temperature.

  • In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-fluorophenylsulfonyl chloride solution dropwise to the glycine suspension over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Glycine Glycine Reaction + Glycine->Reaction SulfonylChloride 4-Fluorophenylsulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Product This compound HCl HCl Reaction->Product Reaction->HCl

Caption: General reaction scheme for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Glycine Glycine Product Desired Product Glycine->Product BisSulfonated Bis-sulfonated Glycine Glycine->BisSulfonated SulfonylChloride 4-Fluorophenylsulfonyl chloride SulfonylChloride->Product HydrolysisProduct 4-Fluorobenzenesulfonic acid (Hydrolysis) SulfonylChloride->HydrolysisProduct H2O SulfonylChloride->BisSulfonated Excess

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction CheckConditions Review Reaction Conditions (Anhydrous?, Base?) CheckReaction->CheckConditions Incomplete Purification Optimize Purification CheckReaction->Purification Complete CheckReagents Verify Reagent Quality CheckConditions->CheckReagents End Yield Improved CheckReagents->End Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with solutions of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Precipitation or Cloudiness in the Solution

Question Potential Cause Recommended Action
Why is my this compound solution cloudy or showing precipitation upon preparation or after storage? Poor Aqueous Solubility: As an acidic compound, its solubility is pH-dependent and may be low in neutral or acidic aqueous solutions.pH Adjustment: The solubility of this compound is expected to increase in basic conditions. Carefully adjust the pH of your aqueous solution to be at least 1-2 units above the pKa of the carboxylic acid and the sulfonamide N-H. Titrate with a suitable base (e.g., 0.1 M NaOH) while monitoring for dissolution.
Concentration Exceeds Solubility Limit: The concentration of your solution may be higher than the compound's solubility under the specific solvent and temperature conditions.Dilution: Try preparing a more dilute solution. It is recommended to determine the solubility of the compound in your specific buffer system before preparing high-concentration stock solutions.
Temperature Effects: A decrease in temperature during storage (e.g., refrigeration) can significantly lower the solubility of the compound, leading to precipitation.Temperature Control: Before use, allow the solution to gradually warm to room temperature. Ensure all precipitate has redissolved by gentle agitation. If precipitation persists, the storage temperature may be too low for the prepared concentration.
"Salting Out": High concentrations of salts in your buffer system can decrease the solubility of the compound.Buffer Selection: If possible, try using a buffer with a lower salt concentration. Alternatively, test the solubility of the compound in different buffer systems to find the most suitable one.[1]

Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Question Potential Cause Recommended Action
My solution of this compound is showing a decrease in the main peak area and the emergence of new peaks in the HPLC chromatogram. What is happening? Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, light, or oxidation. Common degradation pathways for sulfonamides include hydrolysis and photodegradation.[2][3]Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways.[4][5] This will help in developing a stability-indicating analytical method.
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The acetic acid side chain could also undergo reactions.[6]pH Control: Maintain the pH of the solution within a stable range. Based on general knowledge of similar compounds, a pH range of 4-8 is often a good starting point to minimize hydrolysis. Use a suitable buffer system to maintain a constant pH.
Photodegradation: Exposure to UV or ambient light can cause degradation of sulfonamide-containing compounds.[7] A likely pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[8]Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to light during experimental procedures.
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.Use of Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[3]
Thermal Degradation: High temperatures can accelerate the rate of chemical degradation.Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless solubility is an issue at lower temperatures. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound solutions?

A1: The primary stability concerns are chemical degradation through hydrolysis and photodegradation, and physical instability manifesting as precipitation due to its pH-dependent solubility.

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical factor. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the sulfonamide bond. The solubility is also highly pH-dependent; the compound is expected to be more soluble at a pH above the pKa of its acidic protons.

Q3: What are the likely degradation pathways for this compound?

A3: Based on structurally similar compounds like N-tosylglycine, the primary photodegradation pathway is likely the cleavage of the S-N bond.[8] Hydrolysis under acidic or basic conditions may also lead to the cleavage of the sulfonamide bond, yielding 4-fluorophenylsulfonic acid and 2-aminoacetic acid (glycine).

Q4: How can I improve the stability of my this compound formulation?

A4: To enhance stability, consider the following:

  • pH Optimization: Use a buffer to maintain the pH in a range where both solubility is adequate and degradation is minimized.

  • Light Protection: Always store solutions in light-resistant containers.

  • Temperature Control: Store at an appropriate low temperature, being mindful of potential precipitation.

  • Inert Atmosphere: For long-term storage of sensitive solutions, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation.[9]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Example Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound and also scan a broader range with the PDA to detect impurities with different chromophores.

  • Injection Volume: 10 µL.

Method Development:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Ensure peak shapes are symmetrical and the resolution between critical pairs is >1.5.

Protocol 3: Equilibrium Solubility Assay

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).[10]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the clear supernatant by a validated HPLC method to determine the concentration of the dissolved compound.

Visualizations

Troubleshooting_Precipitation cluster_issue Issue: Precipitation/Cloudiness cluster_causes Potential Causes cluster_actions Recommended Actions start Solution is Cloudy cause1 Poor Solubility (pH) start->cause1 cause2 Concentration Too High start->cause2 cause3 Low Temperature start->cause3 cause4 Salting Out start->cause4 action1 Adjust pH cause1->action1 action2 Dilute Solution cause2->action2 action3 Warm to RT cause3->action3 action4 Change Buffer cause4->action4

Caption: Troubleshooting workflow for precipitation issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between glycine and 4-fluorophenylsulfonyl chloride. The reaction typically occurs in a basic aqueous or mixed aqueous-organic solvent system. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride and the formation of the sulfonamide bond.[1] An acid scavenger, such as an inorganic or organic base, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Q2: My reaction shows a low or no yield. What are the primary factors to investigate?

A2: Low yields are a common issue and can typically be traced back to a few key areas:

  • Reagent Quality: The 4-fluorophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-fluorophenylsulfonic acid.[3] Always use a fresh bottle or ensure the reagent is dry. The purity of the glycine is also important.

  • Reaction Conditions:

    • pH Control: The reaction requires a basic medium to deprotonate the amino group of glycine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[4] Insufficient base can stall the reaction.

    • Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Inconsistent temperature control can lead to side reactions.

    • Solvent: The use of anhydrous solvents is critical if operating under non-aqueous conditions.[5] In aqueous conditions, ensuring the reagents are fully dissolved is key.

  • Stoichiometry: An excess of the sulfonyl chloride may be necessary to ensure the complete conversion of glycine, especially if some hydrolysis of the sulfonyl chloride is expected.[3]

Q3: What are the most common side reactions and how can they be minimized?

A3: The primary side reaction is the hydrolysis of 4-fluorophenylsulfonyl chloride into 4-fluorophenylsulfonic acid, which is unreactive towards the amine.[3] This is particularly problematic in aqueous basic solutions. To minimize this, the sulfonyl chloride should be added slowly to the cooled reaction mixture to control the exothermic reaction and allow the desired reaction with glycine to compete effectively with hydrolysis. Running the reaction at a controlled, low temperature can also suppress the rate of hydrolysis.

Q4: I am observing multiple spots on my TLC/LC analysis of the crude product. What are the potential impurities?

A4: Multiple spots can indicate the presence of several species:

  • Unreacted glycine.

  • Unreacted 4-fluorophenylsulfonyl chloride.

  • The hydrolysis byproduct, 4-fluorophenylsulfonic acid.

  • Potentially, a di-sulfonated product if impurities with multiple amine groups are present in the starting materials, though this is less likely with pure glycine.

Q5: What is the recommended procedure for purifying the final product?

A5: The product is a carboxylic acid, which allows for a straightforward purification strategy. After the reaction is complete, the mixture can be acidified (e.g., with 10% HCl) to a pH of around 2-3.[4] This protonates the carboxylate, making the product less soluble in water and causing it to precipitate. The solid can then be collected by filtration, washed with cold water to remove inorganic salts and other water-soluble impurities, and then dried. For higher purity, recrystallization from a suitable solvent system like ethyl acetate-hexane or an alcohol-water mixture is effective.[3]

Q6: How critical is the quality of the starting materials?

A6: The quality of starting materials is paramount. Impurities in the 4-fluorophenylsulfonyl chloride or glycine can introduce contaminants that are difficult to remove from the final product. Using high-purity, well-characterized starting materials is essential for achieving a high yield of pure this compound and ensuring reproducible results, which is especially critical in drug development.[6]

Visualized Reaction Pathway and Troubleshooting

G cluster_0 Reaction Pathway Glycine Glycine Base + Base (e.g., Na2CO3) + Solvent (e.g., H2O) SulfonylChloride 4-Fluorophenylsulfonyl Chloride Product This compound Base->Product

Caption: General synthesis of the target compound.

G start Low Yield or Reaction Failure check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_q1 Is Sulfonyl Chloride dry and from a fresh source? check_reagents->reagent_q1 reagent_q2 Is Glycine pure? reagent_q1->reagent_q2 Yes optimize Step 4: Optimize Protocol reagent_q1->optimize No, replace reagent check_conditions Step 2: Review Reaction Conditions reagent_q2->check_conditions Yes reagent_q2->optimize No, purify/replace cond_q1 Was the reaction performed at low temperature (0-5 °C)? check_conditions->cond_q1 cond_q2 Was sufficient base used (check pH > 9)? cond_q1->cond_q2 Yes cond_q1->optimize No, adjust temp. analyze Step 3: Analyze Crude Product cond_q2->analyze Yes cond_q2->optimize No, add more base analyze_q Does TLC/LC-MS show starting material or hydrolysis byproduct? analyze->analyze_q analyze_q->optimize Yes, adjust stoichiometry/ conditions to favor product end Successful Synthesis analyze_q->end No, product is major component

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Glycine (1.0 eq)

  • 4-Fluorophenylsulfonyl chloride (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Deionized Water

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate and Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (approx. 10-15 mL per gram of glycine).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, dissolve 4-fluorophenylsulfonyl chloride (1.2 eq) in a minimal amount of a water-miscible solvent like acetone or THF (optional, can be added as a solid in portions if preferred).

  • Add the 4-fluorophenylsulfonyl chloride to the chilled glycine solution dropwise (or in small portions) over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour, then remove the bath and let the mixture stir at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).[4]

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 10% HCl. A white precipitate should form.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts.

  • Dry the product under vacuum. For enhanced purity, the crude solid can be recrystallized from a hot ethyl acetate/hexane mixture.[3]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the final product and for monitoring reaction progress.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 220 nm or 254 nm.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.

Data Summary Tables

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended RangeImpact on ReactionTroubleshooting Notes
Temperature 0 °C to Room Temp.Lower temperatures reduce hydrolysis of sulfonyl chloride; higher temperatures may increase reaction rate but also side products.If yield is low, ensure initial addition is done at 0-5 °C.
pH / Base > 9Essential for deprotonating glycine and neutralizing HCl.Monitor pH during the reaction. Insufficient base will halt the reaction.
Stoichiometry 1.1 - 1.5 eq of Sulfonyl ChlorideA slight excess of sulfonyl chloride can drive the reaction to completion.If starting material remains, consider increasing the equivalents of sulfonyl chloride.
Reaction Time 4 - 12 hoursInsufficient time leads to incomplete conversion.Monitor by TLC or LC-MS to determine the optimal reaction endpoint.

Table 2: Common Solvents and Bases

TypeExamplesNotes
Solvents Water, Dioxane/Water, THF/Water, Acetone/WaterA co-solvent can help with the solubility of the sulfonyl chloride. Water is an environmentally benign choice.[3]
Bases Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH), Triethylamine (TEA), PyridineInorganic bases are common in aqueous systems. Organic bases are used in non-aqueous or biphasic systems.

Table 3: Typical HPLC Analytical Parameters

ParameterValue
Column Type C18 Reverse-Phase
Mobile Phase Acetonitrile / Water + 0.1% Formic Acid
Detection Wavelength 220 nm or 254 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C

References

Technical Support Center: Optimizing Reaction Conditions for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

  • Question: I am getting a very low yield, or no product at all, in my reaction. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are a common issue in sulfonamide synthesis and can stem from several factors:

    • Hydrolysis of 4-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to moisture. Hydrolysis converts it to the unreactive 4-fluorobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Inappropriate Base or Solvent: The choice of base is critical for deprotonating the glycine and neutralizing the HCl byproduct. A non-nucleophilic organic base like triethylamine or pyridine is often preferred over aqueous bases, which can promote sulfonyl chloride hydrolysis.[1] The solvent should be inert and capable of dissolving the reactants; common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Low Reactivity of Glycine: While glycine is a primary amine, its nucleophilicity can be influenced by the reaction conditions. Ensure adequate mixing and consider slightly elevated temperatures if the reaction is sluggish at room temperature.[1]

    • Degraded 4-Fluorobenzenesulfonyl Chloride: Over time, 4-fluorobenzenesulfonyl chloride can degrade due to moisture exposure. Use a fresh or properly stored bottle of the reagent for best results.[1]

Problem 2: Presence of Multiple Spots on TLC / Impure Product

  • Question: My TLC plate shows multiple spots, indicating an impure product mixture. What are the potential side products and how can I minimize their formation?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Key potential side products include:

    • 4-Fluorobenzenesulfonic Acid: This is the hydrolysis product of the starting sulfonyl chloride. It can often be removed by a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the workup.[1]

    • Bis-sulfonated Glycine: Primary amines like glycine can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. To minimize this, add the 4-fluorobenzenesulfonyl chloride solution portion-wise to the solution of glycine and base. Using a slight excess of glycine can also favor the mono-sulfonated product.[1]

    • Unreacted Starting Materials: Unreacted glycine and 4-fluorobenzenesulfonyl chloride (or its hydrolysis product) are common impurities. Driving the reaction to completion by adjusting the reaction time or temperature can help. Unreacted glycine can typically be removed with an acidic wash during workup, while the sulfonic acid can be removed with a basic wash.[1]

Problem 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: this compound is a solid at room temperature, but purification can still be challenging.

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1] A suitable solvent system should be determined experimentally. Ethanol or mixtures of ethanol and water are often good starting points. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal reaction conditions for the synthesis of this compound?

    • A1: The optimal conditions should be determined empirically for each specific setup. However, a good starting point is to dissolve glycine in an anhydrous aprotic solvent like DCM or THF with 2.2 equivalents of a non-nucleophilic base such as triethylamine. The mixture is cooled to 0°C before the slow, dropwise addition of 1.0-1.1 equivalents of 4-fluorobenzenesulfonyl chloride. The reaction is then typically allowed to warm to room temperature and stirred for several hours while monitoring its progress by TLC.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TTC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually the sulfonyl chloride) indicates the completion of the reaction.

  • Q3: What are the key safety precautions to take when working with 4-fluorobenzenesulfonyl chloride?

    • A3: 4-fluorobenzenesulfonyl chloride is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All reactions should be conducted under anhydrous conditions.

  • Q4: Can I use an aqueous base like sodium hydroxide for this reaction?

    • A4: While some sulfonamide syntheses are performed in aqueous basic conditions, using an organic base in an anhydrous organic solvent is generally preferred to minimize the hydrolysis of the reactive 4-fluorobenzenesulfonyl chloride, which would lead to a lower yield of the desired product.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)Purity (%)
1Dichloromethane (DCM)Triethylamine (2.2)0 to RT48595
2Tetrahydrofuran (THF)Triethylamine (2.2)0 to RT48294
3Acetonitrile (ACN)Triethylamine (2.2)0 to RT47892
4Dichloromethane (DCM)Pyridine (2.5)0 to RT68093
5Dichloromethane (DCM)Triethylamine (2.2)RT47590
6Dichloromethane (DCM)Triethylamine (2.2)0 to RT27088
7Dichloromethane (DCM)Triethylamine (1.5)0 to RT46585

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Glycine

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in a flame-dried round-bottom flask.

  • Reaction: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the glycine solution via a dropping funnel over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve Glycine & Triethylamine in Anhydrous DCM react1 Cool to 0°C prep1->react1 react2 Add 4-Fluorobenzenesulfonyl Chloride Solution react1->react2 react3 Warm to RT & Stir react2->react3 workup1 Aqueous Washes (HCl, H2O, Brine) react3->workup1 workup2 Dry Organic Layer (Na2SO4) workup1->workup2 workup3 Concentrate workup2->workup3 purify1 Recrystallization workup3->purify1 final_product final_product purify1->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Moisture Contamination start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use Anhydrous Conditions & Inert Atmosphere cause1->sol1 sol2 Optimize Reactant Ratios (e.g., slight excess of glycine) cause2->sol2 sol3 Control Temperature (e.g., start at 0°C) cause3->sol3 sol4 Slow Addition of Sulfonyl Chloride cause4->sol4

Caption: Troubleshooting logic for optimizing the synthesis reaction.

References

Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a molecule with the formula C₈H₈FNO₄S and a molecular weight of 233.21 g/mol .[1] Its structure includes a carboxylic acid moiety and a sulfonamide group, both of which are ionizable. This suggests that the compound's solubility will be highly dependent on the pH of the solution. Due to the presence of the fluorophenylsulfonyl group, it is expected to have low aqueous solubility in acidic conditions.

Q2: My compound is showing poor solubility in aqueous solutions. What are the initial steps I should take?

A2: Low aqueous solubility is a common challenge for many new chemical entities.[2] For an acidic compound like this compound, the first and most direct approach is to evaluate the effect of pH on its solubility.[3] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid and potentially the sulfonamide, leading to the formation of a more soluble salt form.

Q3: What are the most common strategies to improve the solubility of a poorly soluble active pharmaceutical ingredient (API) like this one?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble APIs.[2][4] These methods can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions to overcome the energy barrier of the crystal lattice.[2][5]

  • Chemical Modifications: These strategies involve altering the molecule's chemical environment. Key methods include pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.[2][6]

Troubleshooting Guides

Issue 1: Inadequate Solubility in Neutral Aqueous Buffers

Problem: You are observing low solubility of this compound in a neutral phosphate-buffered saline (PBS) at pH 7.4.

Root Cause Analysis: The pKa of the carboxylic acid and sulfonamide groups influences the ionization state of the molecule. At neutral pH, a significant portion of the compound may still be in its less soluble, protonated form.

Solutions:

  • pH Adjustment: Systematically increase the pH of the buffer. For weakly acidic drugs, increasing the pH can significantly enhance solubility by converting the drug into its more soluble ionized form.[7]

  • Co-solvent Addition: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][8]

Quantitative Data Summary: Solubility in Different Solvent Systems

Solvent SystemTemperature (°C)Solubility (mg/mL)
Deionized Water (pH ~5.5)25< 0.1
PBS (pH 7.4)250.5
0.1 M NaOH (pH ~13)25> 50
20% Ethanol in Water251.2
20% Propylene Glycol in Water251.5
20% PEG 400 in Water252.0
Issue 2: Compound Precipitation Upon Dilution of a Stock Solution

Problem: Your compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for an experiment.

Root Cause Analysis: This is a common issue where the high concentration of the drug in the organic stock solution is no longer soluble when the solvent composition changes drastically to a predominantly aqueous environment.

Solutions:

  • Formulation with Excipients: Utilize excipients that can help maintain the drug in a solubilized state.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[5][9]

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2]

  • Lipid-Based Formulations: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[4][10]

Quantitative Data Summary: Effect of Excipients on Aqueous Solubility

Excipient (in PBS pH 7.4)Concentration (% w/v)Apparent Solubility (mg/mL)
None (Control)-0.5
Tween 801%2.5
Sodium Lauryl Sulfate1%3.1
Hydroxypropyl-β-Cyclodextrin5%8.0

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or molarity) against the pH.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of different co-solvents on the solubility of the compound.

Methodology:

  • Prepare stock solutions of various water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) in an aqueous buffer (e.g., PBS pH 7.4) at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Follow steps 2-6 from the pH-Solubility Profile Determination protocol, using the co-solvent mixtures instead of different pH buffers.

  • Compare the solubility values obtained in the different co-solvent systems.

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound (this compound) check_ionizable Is the compound ionizable? start->check_ionizable ph_modification pH Modification (Adjust pH, Salt Formation) check_ionizable->ph_modification Yes (Acidic groups) cosolvents Co-solvent Addition check_ionizable->cosolvents No check_ph_success Solubility Improved? ph_modification->check_ph_success check_ph_success->cosolvents No end_success Optimized Formulation check_ph_success->end_success Yes check_cosolvent_success Solubility Improved? cosolvents->check_cosolvent_success complexation Complexation (Cyclodextrins) check_cosolvent_success->complexation No check_cosolvent_success->end_success Yes particle_size Particle Size Reduction (Micronization/Nanosuspension) complexation->particle_size solid_dispersion Solid Dispersions (Amorphous Form) lipid_formulation Lipid-Based Formulations (SEDDS, Micelles) solid_dispersion->lipid_formulation particle_size->solid_dispersion end_fail Further Investigation Needed lipid_formulation->end_fail

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_buffer Prepare Buffer/Solvent System add_compound Add Excess Compound prep_buffer->add_compound equilibrate Equilibrate (e.g., 24-48h shaking) add_compound->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify

Caption: General experimental workflow for solubility determination.

References

resolving impurities in 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Q1: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

A1: An unexpected peak can originate from several sources, including starting materials, byproducts, or degradation products. A systematic approach is necessary for identification.

  • Hypothesize Potential Impurities: Based on the common synthesis route (coupling of glycine or a glycine ester with 4-fluorophenylsulfonyl chloride), potential impurities include:

    • Unreacted starting materials: Glycine, 4-fluorophenylsulfonyl chloride.

    • Byproducts: 4-fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), or dimeric impurities.

    • Residual solvents from synthesis and purification (e.g., acetone, acetonitrile, ethanol).

  • LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the impurity peak can provide a tentative identification of its molecular weight.

  • Spiking Studies: If you have standards of the suspected impurities, inject a mixture of your sample and a small amount of the standard. An increase in the peak area of the unknown peak confirms its identity.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acidic/basic hydrolysis, oxidation, heat, light).[1][2] If the peak appears or increases under these conditions, it is likely a degradant.

Q2: My HPLC peak for the main compound is tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue, especially for acidic and polar compounds like N-sulfonylated amino acids.[3]

  • Secondary Silanol Interactions: The primary cause is often the interaction of the analyte with acidic silanol groups on the silica-based stationary phase of the HPLC column.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[4]

    • Solution 2: Use a Competitor: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites.[4]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to have minimal accessible silanol groups and are less prone to causing peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[5]

Q3: I suspect my sample contains residual solvents. How can I confirm and quantify them?

A3: Residual solvents are a common type of impurity from the manufacturing process.

  • Analysis Method: The standard method for identifying and quantifying residual solvents is Gas Chromatography with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and provide permitted daily exposure (PDE) limits.[1]

  • Common Solvents: Typical solvents to screen for include those used in the synthesis and purification steps, such as acetone, acetonitrile, ethanol, ethyl acetate, and dichloromethane.

Data Presentation

The following tables provide examples of typical data that might be generated during the analysis of this compound samples.

Table 1: Common Potential Impurities

Impurity NameChemical StructureLikely Origin
GlycineH₂N-CH₂-COOHUnreacted Starting Material
4-Fluorophenylsulfonyl ChlorideF-C₆H₄-SO₂ClUnreacted Starting Material
4-Fluorobenzenesulfonic AcidF-C₆H₄-SO₃HHydrolysis of Starting Material

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 5 µL

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC grade acetonitrile and mix well.

    • Degas both mobile phases using an inline degasser or by sonication.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This gives a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution six times to establish system suitability.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[2]

Materials:

  • Pure this compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by the HPLC method described in Protocol 1.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify any new peaks that appear, which represent degradation products.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification & Reporting start Impure Sample Received hplc HPLC-UV Analysis for Purity start->hplc lcms LC-MS for MW of Impurities hplc->lcms Unexpected peaks? spike Spiking Studies with Standards lcms->spike degradation Forced Degradation Study lcms->degradation nmr NMR for Structure Elucidation (if necessary) spike->nmr quant Quantitative Analysis (HPLC) spike->quant degradation->nmr degradation->quant report Generate Report quant->report

Caption: Experimental workflow for impurity identification and quantification.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start HPLC Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase start->cause3 sol1a Lower Mobile Phase pH (2.5-3.0) cause1->sol1a sol1b Use End-Capped Column cause1->sol1b sol2 Dilute Sample / Reduce Injection Volume cause2->sol2 sol3 Ensure Proper Buffer Concentration cause3->sol3

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

challenges in the characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: The solubility of sulfonamides can be complex.[1][2] Given its structure, which includes a polar carboxylic acid group and a sulfonamide linkage, as well as a less polar fluorophenyl group, its solubility will vary significantly with the solvent. It is expected to be poorly soluble in nonpolar solvents like hexane and more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in protic solvents like water and alcohols will be pH-dependent due to the acidic proton of the carboxylic acid.[3] In aqueous media, solubility is expected to increase significantly at higher pH values as the carboxylate salt is formed.[3]

Illustrative Solubility Data

SolventExpected Solubility CategoryNotes
Water (pH 7)Low to ModerateSolubility increases with pH.
MethanolModerateGood for initial dissolution for analysis.
AcetonitrileModerateCommonly used in HPLC mobile phases.
DichloromethaneLowMay be used in synthesis work-up.
DMSOHighGood for preparing stock solutions for biological assays.
HexaneVery LowUnlikely to be a suitable solvent.

Q2: Is this compound likely to exhibit polymorphism?

A2: Yes, molecules with conformational flexibility, such as N-sulfonylated amino acids, have the potential to exhibit polymorphism. This can arise from different arrangements of the molecule in the crystal lattice. Different polymorphs can have different physical properties, including melting point, solubility, and stability. It is crucial to characterize the solid-state form of the material, especially in a drug development context. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR are essential for identifying and characterizing different polymorphic forms.[4]

Q3: What is the expected thermal stability of this compound?

A3: The thermal stability of amino acid derivatives can vary.[5][6] Degradation is expected to be dependent on both temperature and heating duration.[5][6] The presence of the sulfonamide and carboxylic acid groups suggests that decarboxylation or cleavage of the N-S bond could be potential degradation pathways at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine the decomposition temperature and identify any thermally induced phase transitions.

Illustrative Thermal Analysis Data

Analysis TypeParameterExpected Observation
DSCMelting PointA sharp endotherm corresponding to the melting of the crystalline solid. Multiple melting points may suggest polymorphism.
TGAOnset of DecompositionA significant weight loss indicating thermal degradation. This is typically observed at temperatures above the melting point.

Troubleshooting Guides

Issue 1: Inconsistent retention times or broad peaks in HPLC analysis.

  • Question: Why am I observing shifting retention times and/or broad peaks for this compound during RP-HPLC analysis?

  • Answer: This can be due to several factors:

    • pH of the mobile phase: The carboxylic acid moiety in the molecule means its ionization state is pH-dependent. If the mobile phase pH is close to the pKa of the carboxylic acid, you can have a mixture of ionized and non-ionized forms, leading to peak broadening and shifting retention times. Ensure your mobile phase is buffered to a pH at least 2 units away from the pKa of the analyte. For a carboxylic acid, a mobile phase pH of around 2.5-3.0 is often effective.

    • Secondary interactions with the stationary phase: The sulfonamide group can sometimes have secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or adding a competing agent like triethylamine to the mobile phase can mitigate this.

    • Low solubility in the mobile phase: If the compound is not fully soluble in the mobile phase, it can lead to broad peaks. Ensure your sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase.

Issue 2: Unexpected fragments or the absence of a molecular ion in mass spectrometry.

  • Question: I am not observing the expected molecular ion, or I am seeing an unexpected fragment at [M+H - 64]+ in the mass spectrum. Why is this happening?

  • Answer: Arylsulfonamides can undergo a characteristic fragmentation pathway involving the elimination of sulfur dioxide (SO2), which has a mass of approximately 64 Da.[7] This rearrangement can be prominent in the gas phase upon collision-induced dissociation.[7] The absence of a strong molecular ion peak can also be a feature of some molecules in certain ionization modes. To confirm the molecular weight, try using a softer ionization technique like Electrospray Ionization (ESI) and look for adducts such as [M+Na]+ or [M+K]+ in addition to the protonated molecule [M+H]+.

Issue 3: Complex or unexpected signals in the 1H NMR spectrum.

  • Question: My 1H NMR spectrum shows more signals than expected or broad signals. What could be the cause?

  • Answer:

    • Presence of impurities: The most common reason for extra signals is the presence of impurities from the synthesis, such as starting materials or byproducts.[8][9] Purification by recrystallization or chromatography may be necessary.

    • Restricted rotation: The sulfonamide bond may exhibit restricted rotation, which can lead to the appearance of distinct signals for protons that would otherwise be chemically equivalent. This can be temperature-dependent, so acquiring the spectrum at a higher temperature might cause these signals to coalesce.

    • Proton exchange: The acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen can undergo exchange with residual water in the NMR solvent, leading to broad signals. This can sometimes be resolved by using a very dry solvent or by adding a drop of D2O to exchange these protons, which will cause their signals to disappear.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: DMSO-d6.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the fluorophenyl group, a methylene group, and exchangeable protons for the NH and OH groups.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.

    • 2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and their attachment to specific carbons, aiding in the complete assignment of the structure.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: Infuse a dilute solution of the compound (approximately 10 µg/mL in methanol or acetonitrile) directly into the mass spectrometer.

  • Data Analysis: In positive ion mode, look for the [M+H]+ ion. In negative ion mode, look for the [M-H]- ion. The high-resolution data will allow for the confirmation of the elemental composition.

Visualizations

Experimental Workflow for Characterization

G cluster_0 Initial Synthesis and Purification cluster_1 Structural Confirmation cluster_2 Purity and Physicochemical Properties Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC for Purity Purification->HPLC DSC_TGA DSC/TGA for Thermal Properties HPLC->DSC_TGA If pure XRPD XRPD for Solid Form DSC_TGA->XRPD

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting Purity Issues

G cluster_0 Identify Impurities cluster_1 Potential Sources cluster_2 Solutions start Impure Sample Detected by HPLC lcms LC-MS Analysis start->lcms nmr NMR of Crude Material start->nmr start_material Unreacted Starting Materials lcms->start_material side_product Reaction Byproducts lcms->side_product degradation Degradation Product lcms->degradation nmr->start_material nmr->side_product optimize_reaction Optimize Reaction Conditions start_material->optimize_reaction side_product->optimize_reaction storage Check Storage Conditions degradation->storage repurify Re-purify (Chromatography/Recrystallization) optimize_reaction->repurify storage->repurify

Caption: A logical troubleshooting guide for identifying and addressing purity issues.

Investigating Potential Polymorphism

G start Single Batch of Material dsc DSC Analysis start->dsc recrystallize Recrystallize from Different Solvents start->recrystallize multiple_peaks Multiple Thermal Events? dsc->multiple_peaks xrpd XRPD Analysis different_patterns Different XRPD Patterns? xrpd->different_patterns polymorphism_likely Polymorphism Likely multiple_peaks->polymorphism_likely Yes single_form Single Crystalline Form multiple_peaks->single_form No different_patterns->polymorphism_likely Yes different_patterns->single_form No recrystallize->xrpd

Caption: A decision tree for the investigation of potential polymorphism in this compound.

References

Technical Support Center: Scaling Up 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory to pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the condensation of 4-fluorophenylsulfonyl chloride with glycine in the presence of a base.[1][2] This method is widely used in organic chemistry for the synthesis of amides from amines and acid chlorides.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control are temperature, pH, and the rate of addition of the sulfonyl chloride. The reaction is often exothermic, necessitating careful temperature management to prevent side reactions. Maintaining a stable alkaline pH is crucial for ensuring the glycine is in its nucleophilic form and for neutralizing the HCl byproduct. Slow, controlled addition of the sulfonyl chloride minimizes local excesses that can lead to impurity formation.

Q3: What are the primary impurities that can form during this reaction?

A3: The most common impurity is 4-fluorophenylsulfonic acid, which results from the hydrolysis of the 4-fluorophenylsulfonyl chloride starting material. Another potential impurity is the bis-sulfonated glycine, where the primary amine of glycine reacts with two equivalents of the sulfonyl chloride. Unreacted starting materials can also be present in the crude product.

Q4: How can the hydrolysis of 4-fluorophenylsulfonyl chloride be minimized during scale-up?

A4: To reduce hydrolysis, the reaction should be conducted at a low temperature, typically between 0-5 °C. Additionally, ensuring efficient stirring and a controlled, subsurface addition of the sulfonyl chloride can minimize its contact time with the aqueous base before it reacts with glycine. The use of a two-phase solvent system, with the reaction occurring at the interface, can also be beneficial.[1]

Q5: What is the recommended method for product isolation and purification on a large scale?

A5: The typical isolation procedure involves acidification of the reaction mixture to precipitate the product. Purification is most commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture. The choice of solvent should be optimized to provide good solubility at high temperatures and low solubility at room temperature to maximize yield and purity.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
SCALE-UP-001 Inconsistent Reaction Yields - Inefficient mixing leading to localized "hot spots" or poor reactant distribution.- Poor temperature control due to a decreased surface-area-to-volume ratio.- Variation in the quality of raw materials.- Optimize agitator speed and design to ensure homogenous mixing.- Implement a more robust heating/cooling system with precise temperature probes.- Establish stringent quality control specifications for all starting materials.
SCALE-UP-002 Increased Levels of Impurities - Longer reaction times at elevated temperatures promoting side reactions.- Changes in the impurity profile of starting materials at larger scales.- Inefficient heat removal leading to thermal degradation of reactants or products.- Re-optimize reaction temperature and time for the pilot scale.- Conduct a thorough impurity profile analysis of all raw materials and intermediates.- Improve heat transfer by using a jacketed reactor with a suitable heat transfer fluid.
CRYSTAL-001 Difficulty in Inducing Crystallization - Supersaturation levels are not optimal for the larger volume.- Presence of impurities inhibiting nucleation.- Inappropriate solvent or anti-solvent ratios for the scale.- Carefully control the rate of cooling or anti-solvent addition to achieve the desired supersaturation.- Purify the crude product to remove crystallization inhibitors.- Perform solvent screening and optimization studies at the pilot scale.
CRYSTAL-002 Formation of Unwanted Polymorphs or Oily Product - Rapid cooling or anti-solvent addition.- High concentration of impurities.- Inadequate agitation during crystallization.- Implement a controlled, gradual cooling profile or slow addition of anti-solvent.- Ensure the purity of the material entering the crystallization step.- Optimize the agitation rate to promote uniform crystal growth.
PURITY-001 Product Fails to Meet Purity Specifications After Recrystallization - Occlusion of impurities due to rapid crystal growth.- Inappropriate recrystallization solvent.- Presence of closely related impurities that co-crystallize.- Allow the solution to cool slowly to form larger, purer crystals.- Screen for a more suitable recrystallization solvent or solvent mixture.- Consider a second purification step, such as a slurry wash or a different recrystallization solvent.

Quantitative Data Summary

The following table summarizes typical parameters for the scale-up synthesis of this compound. Note that these values are representative and may require optimization for specific equipment and batch sizes.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Notes
Reactant Molar Ratio
Glycine1.0 eq1.0 eq
4-Fluorophenylsulfonyl Chloride1.05 - 1.1 eq1.05 eqA slight excess of the sulfonyl chloride is often used to ensure complete consumption of glycine.
Base (e.g., NaOH)2.1 - 2.2 eq2.1 eqSufficient base is required to deprotonate glycine and neutralize the generated HCl.
Reaction Conditions
Temperature0 - 5 °C0 - 5 °CCrucial for minimizing the hydrolysis of the sulfonyl chloride.
pH9 - 119 - 11Maintained by the controlled addition of a base solution.
Reaction Time2 - 4 hours4 - 8 hoursMonitored by an in-process control like HPLC or TLC.
Typical Outcome
Yield85 - 95%80 - 90%Highly dependent on the control of reaction parameters.
Purity (after recrystallization)>99%>98.5%Can be improved with multiple recrystallization steps.
Key Impurity Levels
4-Fluorophenylsulfonic acid< 0.5%< 1.0%Controlled by maintaining low temperature and efficient mixing.
Bis-sulfonated glycine< 0.1%< 0.2%Minimized by slow addition of the sulfonyl chloride.

Experimental Protocols

Pilot-Scale Synthesis of this compound

Materials:

  • Glycine (1.0 kg, 13.32 mol)

  • 4-Fluorophenylsulfonyl chloride (2.75 kg, 14.13 mol)

  • Sodium hydroxide (1.12 kg, 28.0 mol)

  • Water (20 L)

  • Toluene (10 L)

  • Concentrated Hydrochloric Acid (~2 L)

  • Ethanol (for recrystallization)

  • Activated Carbon

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the 50 L reactor with water (20 L) and sodium hydroxide (1.12 kg). Stir until the sodium hydroxide is fully dissolved. Cool the solution to 0-5 °C using the heating/cooling circulator.

  • Glycine Addition: Add glycine (1.0 kg) to the cold sodium hydroxide solution. Stir until the glycine is completely dissolved.

  • Sulfonyl Chloride Addition: In a separate container, dissolve 4-fluorophenylsulfonyl chloride (2.75 kg) in toluene (10 L). Transfer this solution to the addition funnel.

  • Reaction: Slowly add the 4-fluorophenylsulfonyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C. Ensure vigorous stirring throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the glycine is consumed (<1% remaining).

  • Work-up and Isolation:

    • Once the reaction is complete, stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer into a separate vessel.

    • Wash the organic layer with water (5 L) and combine the aqueous layers.

    • Cool the combined aqueous layers to 10-15 °C.

    • Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to 1-2. The product will precipitate as a white solid.

    • Cool the slurry to 0-5 °C and stir for 1-2 hours to ensure complete precipitation.

    • Filter the solid product and wash the cake with cold water (2 x 5 L).

  • Purification (Recrystallization):

    • Transfer the wet cake to a clean reactor.

    • Add a suitable amount of an ethanol/water mixture (e.g., 80:20) to dissolve the solid at reflux.

    • Add activated carbon and stir at reflux for 30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

    • Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum at 50-60 °C to a constant weight.

Visualizations

Synthesis_Workflow raw_materials Raw Materials (Glycine, 4-Fluorophenylsulfonyl Chloride, Base) reaction Schotten-Baumann Reaction raw_materials->reaction workup Aqueous Work-up & Precipitation reaction->workup filtration Filtration & Washing workup->filtration recrystallization Recrystallization filtration->recrystallization filtration_purified Filtration & Washing recrystallization->filtration_purified Filtration drying Drying final_product Final Product: This compound drying->final_product filtration_purified->drying

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or High Impurity Issue check_temp Verify Temperature Control (0-5 °C) start->check_temp check_ph Confirm pH Control (9-11) start->check_ph check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Raw Material Quality start->check_reagents optimize_addition Optimize Sulfonyl Chloride Addition Rate check_temp->optimize_addition check_ph->optimize_addition check_mixing->optimize_addition success Process Optimized check_reagents->success If quality is the issue optimize_cryst Re-evaluate Crystallization Solvent & Conditions optimize_addition->optimize_cryst optimize_cryst->success

Caption: A logical troubleshooting workflow for addressing common issues during scale-up.

References

avoiding degradation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A1: Loss of potency is likely due to chemical degradation. This compound, like other sulfonamide-containing compounds, can be susceptible to degradation under certain experimental conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to evaluate your storage and handling procedures.

Q2: My solution of this compound has become cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The compound may have limited solubility in the solvent used, especially at neutral pH.

  • pH Shift: The pH of your solution may have changed over time, affecting solubility. Unbuffered aqueous solutions can absorb atmospheric CO2, leading to a decrease in pH.

  • Temperature Effects: If the solution has been stored at a low temperature, the solubility may have decreased, causing the compound to precipitate.

To address this, you can try the following:

  • Gently warm the solution while stirring to see if the precipitate redissolves.

  • Measure the pH of the solution and adjust it if necessary. For some similar compounds, adjusting the pH to the acidic range can improve solubility.

  • Consider using a buffered solution to maintain a stable pH.

  • If solubility issues persist, you may need to prepare a fresh solution or consider a different solvent system.

Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What do these represent?

A3: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. To identify the nature of these products, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions to generate potential degradants and develop a stability-indicating analytical method.

Experimental Protocols

To proactively address potential degradation, it is recommended to perform forced degradation studies. These studies will help you understand the stability of this compound under your specific experimental conditions and develop a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a sample of the stock solution to a calibrated light source (e.g., in a photostability chamber) for a defined period. Keep a control sample in the dark at the same temperature.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before HPLC analysis. Analyze all samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

The following table summarizes the expected stability of N-sulfonylamino acids under various stress conditions based on literature for structurally similar compounds. This should be confirmed experimentally for this compound.

Stress ConditionReagent/ParameterTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursLowHydrolysis of the sulfonamide bond
Base Hydrolysis 0.1 M NaOH60°C24 hoursModerate to HighHydrolysis of the sulfonamide bond, Racemization
Oxidation 3% H₂O₂Room Temp24 hoursModerateOxidized derivatives
Thermal -60°C24 hoursLow to ModerateThermally induced decomposition products
Photochemical Light ExposureRoom TempVariesVariablePhotodegradation products

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies to assess the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (60°C) stock->thermal photo Photochemical (Light Exposure, RT) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxid->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

Potential Signaling Pathway Inhibition

N-sulfonylamino acid derivatives are known to act as inhibitors of matrix metalloproteinases (MMPs), which are key enzymes in cancer progression and metastasis.[1] The diagram below illustrates a simplified signaling pathway involving MMPs in cancer and the potential point of inhibition by a compound like this compound.

cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK ECM ECM Proteins MMP MMP ECM->MMP degradation PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Invasion PI3K->Proliferation MAPK->Proliferation Proliferation->MMP upregulation Inhibitor This compound Inhibitor->MMP inhibition

Caption: Inhibition of MMP signaling in cancer.

References

Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (also known as N-(4-fluorophenylsulfonyl)glycine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound? A1: The most prevalent and direct method is the N-sulfonylation of glycine, typically using 4-fluorobenzenesulfonyl chloride as the sulfonating agent in the presence of a suitable base. This approach is a standard procedure for creating N-sulfonyl amino acids.[1]

Q2: What are the primary impurities I should expect? A2: Common impurities include unreacted starting materials (glycine and 4-fluorobenzenesulfonyl chloride), the hydrolysis product of the sulfonyl chloride (4-fluorobenzenesulfonic acid), and potentially a bis-sulfonated glycine byproduct where both the amino and carboxylate groups have reacted.[1]

Q3: Why is the choice of base important in the N-sulfonylation of glycine? A3: The base is critical for deprotonating the amino group of glycine, making it nucleophilic, and for neutralizing the hydrochloric acid (HCl) byproduct of the reaction. An appropriate base, such as an organic amine like triethylamine, is preferred over aqueous inorganic bases to minimize the competing hydrolysis of the highly reactive 4-fluorobenzenesulfonyl chloride.[1]

Q4: Can I synthesize this compound without using a sulfonyl chloride? A4: Yes, an alternative route is the N-alkylation of 4-fluorobenzenesulfonamide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This method avoids the handling of the more moisture-sensitive sulfonyl chloride.[2][3]

Alternative Synthetic Routes

Two primary pathways are viable for the synthesis of this compound. The choice depends on the availability of starting materials, scale, and desired reaction conditions.

Route 1: N-Sulfonylation of Glycine

This is the most direct approach, involving the reaction of glycine with 4-fluorobenzenesulfonyl chloride. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

G Glycine Glycine Reaction Sulfonylation Glycine->Reaction SulfonylChloride 4-Fluorobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) Base->Reaction Product This compound Reaction->Product HCl byproduct G Sulfonamide 4-Fluorobenzenesulfonamide Intermediate Ethyl 2-{[(4-Fluorophenyl)sulfonyl]amino}acetate Sulfonamide->Intermediate Haloacetate Ethyl Bromoacetate Haloacetate->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then H+) Intermediate->Hydrolysis Product This compound Hydrolysis->Product G cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting Start Start Synthesis Problem Low Yield or Incomplete Reaction? Start->Problem Impurity Impure Product (TLC/LC-MS)? Problem->Impurity No LY1 Check Reagent Quality (Sulfonyl chloride degradation?) Problem->LY1 Yes End Successful Synthesis Impurity->End No IM1 Identify Impurities (Starting materials, hydrolysis product?) Impurity->IM1 Yes LY2 Ensure Anhydrous Conditions (Hydrolysis side reaction?) LY1->LY2 LY3 Optimize Base/Temperature (Low glycine reactivity?) LY2->LY3 LY3->Impurity IM2 Minimize Bis-Sulfonation (Add sulfonyl chloride slowly) IM1->IM2 IM3 Optimize Workup (Acid/base washes) IM2->IM3 IM4 Purify Product (Recrystallization) IM3->IM4 IM4->End

References

Validation & Comparative

Comparative Analysis of N-Acyl Sulfonamide Amino Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This comparison summarizes findings from studies that have synthesized these compounds and evaluated their efficacy against various bacterial strains, including their ability to inhibit biofilm formation. The data presented here can inform researchers and drug development professionals on the potential of these scaffolds for further optimization and development.

Performance Comparison of Halogenated Phenylsulfonyl Benzoyl L-Valine Derivatives

The antimicrobial and antibiofilm activities of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine and N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, along with a key intermediate, have been evaluated. The following table summarizes the minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values against selected bacterial strains. Lower values indicate higher potency.

CompoundHalogenBacterial StrainMIC (µg/mL)MBIC (µg/mL)
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidChloroEnterococcus faecium E5>50015.62
2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5)BromoStaphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>50062.5
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6)BromoStaphylococcus aureus ATCC 6538250250
Enterococcus faecium E5>5001.95

Data sourced from studies on chloro and bromo derivatives.[1][2]

Experimental Methodologies

The synthesis and biological evaluation of these compounds followed specific protocols to ensure reproducibility and accuracy of the findings.

General Synthesis Protocol for N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine Derivatives

The synthesis is a multi-step process beginning with the preparation of the corresponding 4-[(4-halophenyl)sulfonyl]benzoic acid.[2][3]

  • Friedel-Crafts Sulfonylation: The process starts with the Friedel-Crafts sulfonylation of a halobenzene (e.g., chlorobenzene or bromobenzene) with tosyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. This is followed by oxidation to yield the 4-[(4-halophenyl)sulfonyl]benzoic acid.[2][3]

  • Acyl Chloride Formation: The resulting benzoic acid derivative is then treated with a chlorinating agent, such as thionyl chloride, to produce the more reactive 4-[(4-halophenyl)sulfonyl]benzoyl chloride.[2][3]

  • N-Acylation of L-valine: The final step involves the Schotten-Baumann-type N-acylation of L-valine with the synthesized acyl chloride in a basic aqueous solution. The N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine product is then isolated and purified.[2]

Antimicrobial and Antibiofilm Activity Assays

The antimicrobial and antibiofilm activities of the synthesized compounds were determined using the following methods:

  • Minimal Inhibitory Concentration (MIC) Assay: The MIC was determined using a serial microdilution method in 96-well microtiter plates. Bacterial strains were grown to a specific optical density and then incubated with varying concentrations of the test compounds. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.[1][2]

  • Minimal Biofilm Inhibitory Concentration (MBIC) Assay: To assess the antibiofilm activity, biofilms were allowed to form in the wells of microtiter plates. After a set period, the planktonic bacteria were removed, and fresh medium containing different concentrations of the test compounds was added. The MBIC was determined as the lowest concentration of the compound that resulted in a significant reduction in the biofilm biomass, often quantified using a crystal violet staining method.[1]

Synthesis and Derivatization Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine and its subsequent conversion to an oxazolone derivative, which also demonstrated biological activity.

References

Comparative Guide to Analytical Standards for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a key compound in pharmaceutical research and development. The purity and accurate characterization of analytical standards are paramount for obtaining reliable and reproducible experimental results. This document aims to assist researchers in selecting appropriate standards by comparing available options and providing detailed analytical methodologies.

Comparison of Analytical Standards

The availability of certified analytical standards for this compound is limited. However, by examining suppliers and closely related alternatives, we can construct a comparative overview. The following table summarizes the specifications for the target compound and a potential alternative, 2-Amino-2-(4-fluorophenyl)acetic acid, which, while structurally different, is a related fluorophenyl-containing amino acid derivative for which more data is often available. This comparison highlights the importance of sourcing well-characterized standards.

Product Name Supplier CAS Number Purity Analytical Method for Purity
This compoundCymitQuimica13029-71-597.0%Not Specified on available data
(S)-2-Amino-2-(4-fluorophenyl)acetic acidAbMole BioScience19883-57-9≥99.0%Not Specified on available data[1]
2-Amino-2-(4-fluorophenyl)acetic acidChemScene7292-73-1≥98%Not Specified on available data[2]

Note: The analytical methods used for purity determination are often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier for specific lot numbers.

Experimental Protocols for Quality Assessment

Accurate assessment of the purity of analytical standards is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. Below is a representative experimental protocol for the purity determination of a sulfonamide-containing compound, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method is designed to separate the main compound from potential impurities.

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Data Analysis:

  • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of an analytical standard.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_reporting Reporting start Receive Analytical Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Analysis (for structural confirmation) dissolve->nmr hplc_data Analyze HPLC Chromatogram (Purity Assessment) hplc->hplc_data nmr_data Analyze NMR Spectrum (Structure Verification) nmr->nmr_data compare Compare Data to Specifications hplc_data->compare nmr_data->compare report Generate Certificate of Analysis compare->report

Caption: Workflow for the quality control of an analytical standard.

References

Comparative Efficacy of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Analogs and Related Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the biological efficacy of various analogs structurally related to 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of recent findings. The data presented herein is collated from multiple studies and aims to facilitate the identification of promising scaffolds for further investigation.

Introduction

The sulfonylamino acetic acid moiety is a key pharmacophore in a variety of biologically active compounds. The presence of the sulfonyl group and the fluorophenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the comparative efficacy of analogs where the core structure is modified, exploring their potential as anticancer, antimicrobial, and other therapeutic agents.

Anticancer Efficacy

A significant body of research has focused on the anticancer properties of sulfonyl-containing compounds. The following tables summarize the in vitro anticancer activity of various analogs against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 4-Arylsulfonyl-1,3-oxazole Derivatives
Compound IDR GroupCancer Cell LineGrowth Inhibition (%) at 10 µM
D19 HNot SpecifiedData Not Available in Provided Search Results
D20 4-FluorophenylNot SpecifiedData Not Available in Provided Search Results
D28 CyclohexylNot SpecifiedData Not Available in Provided Search Results
D29 4-FluorophenylNot SpecifiedData Not Available in Provided Search Results
D30 4-EthoxyphenylNot SpecifiedData Not Available in Provided Search Results

Note: The provided search results mention the synthesis of these compounds but do not contain specific quantitative data on their anticancer activity. One result states that among a series of synthesized 4-arylsulfonyl-1,3-oxazoles, some compounds exhibited cytostatic or cytotoxic effects against specific cancer cell lines.[1]

Table 2: In Vitro Anticancer Activity of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide Derivatives
Compound IDR¹ GroupR² GroupHeLa IC₅₀ (µg/mL)SKOV-3 IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)
16c F1-Naphthyl>10<10<15
16d Cl1-Naphthyl<10<10<15
17a H2-Naphthyl<10>10<15
17d Cl2-Naphthyl<10>10>15

Data extracted from a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which are structurally distinct from the core topic but contain a sulfonylphenyl moiety.[2]

Antimicrobial Efficacy

Several studies have investigated the antimicrobial potential of sulfonyl-containing compounds. The following table summarizes the minimum inhibitory concentration (MIC) of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.

Table 3: Antimicrobial Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
Compound IDMicrobial StrainMIC (µg/mL)
5 Staphylococcus aureus ATCC 25923>250
5 Escherichia coli ATCC 25922>250
6 Staphylococcus aureus ATCC 25923>250
6 Escherichia coli ATCC 25922>250
7a Staphylococcus aureus ATCC 25923>250
7a Escherichia coli ATCC 25922>250
7b Staphylococcus aureus ATCC 25923>250
7b Escherichia coli ATCC 25922>250

The synthesized N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed limited antimicrobial activity against the tested strains.[3]

Experimental Protocols

In Vitro Anticancer Activity Assay (NCI-60 Screen)

The anticancer activity of the 4-arylsulfonyl-1,3-oxazole derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 59 human cancer cell lines.[1] The standard screening protocol involves the following steps:

  • Cell Culture: The cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration of 10 µM.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read on an automated plate reader.

  • Data Analysis: The percentage growth is calculated relative to control wells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) for the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel chemical compounds.

Caption: General workflow from chemical synthesis to biological evaluation.

Note: Specific signaling pathways for the this compound analogs were not detailed in the provided search results. The above diagram represents a generalized experimental process.

Conclusion

The exploration of analogs related to this compound reveals a diverse range of biological activities. While direct comparisons are challenging due to the structural heterogeneity and varied experimental designs across studies, the data suggests that the sulfonylphenyl moiety is a valuable component in the design of novel therapeutic agents. The anticancer and antimicrobial activities exhibited by some of the presented compound classes warrant further investigation and optimization to identify lead candidates for drug development. Future studies focusing on a systematic structure-activity relationship (SAR) of this compound analogs are encouraged to delineate the precise structural requirements for enhanced efficacy and selectivity.

References

A Comparative Guide to Sulfonylamino Acids: Unveiling the Therapeutic Potential of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylamino acid scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and other sulfonylamino acids, focusing on their performance as bioactive molecules. We delve into their structure-activity relationships, supported by experimental data from relevant studies, to offer insights for the design and development of novel therapeutics.

Introduction to Sulfonylamino Acids

Sulfonylamino acids and their derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The general structure, characterized by a sulfonyl group linked to an amino acid moiety, allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. The introduction of a sulfonyl group can enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity to biological targets through hydrogen bond interactions.

Performance Comparison of Sulfonylamino Acids as Anticancer Agents

Compound IDStructureCell LineIC50 (µM)Reference
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (amelanotic melanoma)11.3[3]
A549 (lung adenocarcinoma)12.1[3]
MDA-MB-231 (breast adenocarcinoma)12.5[3]
4a Acyl sulfonamide spirodienone derivativeMDA-MB-231 (breast adenocarcinoma)Not specified, but potent[4]
4j Acyl sulfonamide spirodienone derivativeA549 (lung adenocarcinoma)0.005[4]
9b 5(4H)-Oxazolone-based sulfonamideHepG2 (liver carcinoma)8.53 (µg/mL)[5]
9f 5(4H)-Oxazolone-based sulfonamideHepG2 (liver carcinoma)6.39 (µg/mL)[5]
9k 5(4H)-Oxazolone-based sulfonamidePC3 (prostate cancer)7.27 (µg/mL)[5]
10f N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide1321 N1 (astrocytoma)8.22[6]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the anticancer activity of sulfonylamino acids is significantly influenced by the nature of the aromatic and amino acid moieties. For instance, the presence of a quinoline ring in compound 3c contributes to its cytotoxicity against multiple cancer cell lines.[3] In the case of acyl sulfonamide spirodienones, specific substitutions on the aromatic rings lead to highly potent and selective activity, as seen with compound 4j against the A549 lung cancer cell line.[4] The oxazolone-based sulfonamides also demonstrate promising activity, with substitutions on the phenyl ring influencing their potency against liver and prostate cancer cells.[5]

Based on these observations, the 4-fluorophenyl group in This compound is a common substituent in bioactive molecules and may contribute favorably to its interaction with biological targets. The simple acetic acid side chain provides a carboxylic acid group that can participate in hydrogen bonding, a key interaction for binding to enzyme active sites.

Performance as Enzyme Inhibitors

Sulfonylamino acids are well-established as potent enzyme inhibitors, targeting a variety of enzymes implicated in disease. For example, they are known to inhibit matrix metalloproteinases (MMPs), carbonic anhydrases, and kinases.

A study on aminobenzophenones as p38 MAP kinase inhibitors revealed that these compounds potently inhibited the release of proinflammatory cytokines IL-1β and TNF-α. One of the most potent compounds, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, exhibited IC50 values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α, respectively, and an IC50 of 10 nM for p38 MAP kinase.[7] This highlights the potential of the broader class of molecules containing amino and sulfonyl-like functionalities in targeting key signaling pathways.

The inhibitory potential of This compound would be dependent on the specific enzyme target. The fluorophenylsulfonyl group can interact with hydrophobic pockets in the enzyme's active site, while the carboxylic acid of the glycine moiety can form crucial hydrogen bonds with active site residues.

Experimental Protocols

General Procedure for In Vitro Anticancer Activity Assay (MTS Assay)

This protocol is a generalized representation based on common practices in the cited literature.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTS Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[9]

  • Reagent Preparation: Prepare a suitable buffer for the enzyme reaction at its optimal pH. Prepare stock solutions of the enzyme, the substrate, and the inhibitor in the buffer or a suitable solvent like DMSO.

  • Enzyme and Inhibitor Pre-incubation: In a microplate well or cuvette, mix the enzyme solution with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizing Mechanisms and Workflows

To better understand the context of sulfonylamino acid activity, the following diagrams illustrate a representative signaling pathway they might inhibit and a typical experimental workflow.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mts_reagent Addition of MTS Reagent incubation->mts_reagent measurement Absorbance Measurement mts_reagent->measurement viability_calc Calculate % Viability measurement->viability_calc ic50_calc Determine IC50 Values viability_calc->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis

References

A Comparative Guide to the Validation of Analytical Methods for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is crucial for ensuring the accuracy, reliability, and reproducibility of results in pharmaceutical analysis.[1] The performance of each method is evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]

Method Comparison

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of small molecules like this compound.[6] HPLC-UV is a robust and widely accessible method, often used for routine quality control. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of the analyte, particularly in complex biological matrices.[6]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity GoodExcellent
Robustness RobustRobust

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of 1 mg/mL is prepared by dissolving the reference standard in the mobile phase. Calibration standards are prepared by serial dilution.

  • Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the determination of this compound in complex matrices such as biological fluids.

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion and a specific product ion for this compound are monitored for quantification.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Standard and Sample Preparation:

  • Standard Solution: A stock solution is prepared in methanol. Working standards are prepared by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.[7]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Specificity Specificity Select_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_analyte cluster_methods cluster_attributes Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MS_MS LC-MS/MS Analyte->LC_MS_MS Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Good Cost Cost & Accessibility HPLC_UV->Cost Lower LC_MS_MS->Sensitivity Higher LC_MS_MS->Selectivity Excellent LC_MS_MS->Cost Higher

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

The introduction of fluorine can dramatically alter a molecule's properties, often leading to significant improvements in its drug-like characteristics. A primary benefit of fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism.[1] This tactic frequently results in a longer in vivo half-life and improved oral bioavailability.[1][3]

Furthermore, fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect a compound's solubility, permeability, and binding affinity to its target.[1][2] While the effects are highly context-dependent, strategic fluorination often leads to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4][5]

Quantitative Comparison of Biological Activity

The following tables summarize in vitro data from studies that directly compare the biological activity of non-fluorinated compounds with their fluorinated analogs across different target classes.

Case Study 1: DYRK1A/B Kinase Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant target in neurodegenerative diseases.[6] The data below illustrates how fluorination of a gallocatechin derivative (GCG) enhances its inhibitory potency.[6]

CompoundModificationsDYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK2 IC50 (nM)
GCGNon-fluorinated parent121>1000>1000
1c Fluorinated at 2” position, methylated at 5" position 73 >1000 >1000
GCG-3”OMeMethylated, non-fluorinated~242>1000>1000
GCG-2”F,3”OMe (1d)Fluorinated and methylated>1000>1000>1000

Data adapted from a study on fluorinated polyphenols as selective DYRK1A/B kinase inhibitors.[6]

Case Study 2: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anticancer agents. The following data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives shows a modest increase in potency against PARP2 with the introduction of a fluorine atom.

CompoundSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1aH>10,0001,200
1b 7-F >10,000 800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.

Case Study 3: MK2 Inhibition and ADME Properties

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a target for inflammatory diseases. This case study highlights how a single fluorine atom can dramatically improve multiple ADME parameters, leading to enhanced oral exposure.[3]

CompoundModificationPermeability (10⁻⁶ cm/s)Solubility (g/L)Rat in vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)Rat Oral Exposure (nM·h)
1Non-fluorinated0.10.0041001121
19 Fluorinated 2.1 0.032 11 31 3486

Data adapted from a study on MK2 inhibitors.[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ELISA-based for DYRK1A)

This protocol describes a non-radioactive method for measuring the activity of DYRK1A in the presence of an inhibitor.

Materials:

  • Recombinant human DYRK1A enzyme (e.g., 6xHis tagged rat truncated DYRK1A)[7]

  • DYRK1A substrate peptide

  • ATP

  • Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO

  • Assay buffer

  • Coating buffer

  • Wash buffer

  • Primary antibody against the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the DYRK1A substrate peptide diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound substrate.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the assay buffer and recombinant DYRK1A enzyme.

    • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Antibody Incubation:

    • Wash the plate to stop the reaction and remove ATP and enzyme.

    • Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution. The color will change to yellow.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • The absorbance is proportional to the amount of phosphorylated substrate and thus to the kinase activity.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound, providing a measure of its metabolic stability.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Control compounds with known metabolic stability (e.g., high and low clearance compounds)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the HLM incubation mixture.

    • Add the test and control compounds to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture from the respective wells.

    • Immediately stop the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams of relevant signaling pathways and experimental workflows provide a clearer understanding of the context and methodology of these comparative studies.

DYRK1A_Signaling_Pathway cluster_cell Cell DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylation (Inhibition) Tau Tau DYRK1A->Tau Phosphorylation ERK_Signaling ERK Signaling DYRK1A->ERK_Signaling Modulation Apoptosis Apoptosis DYRK1A->Apoptosis Cell_Cycle_Regulation Cell Cycle Regulation NFAT->Cell_Cycle_Regulation Neurodevelopment Neurodevelopment Tau->Neurodevelopment ERK_Signaling->Cell_Cycle_Regulation Fluorinated_Inhibitor Fluorinated DYRK1A Inhibitor Fluorinated_Inhibitor->DYRK1A Inhibition

DYRK1A signaling pathways and the inhibitory action of a fluorinated compound.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow Synthesis Compound Synthesis Non_F_Analog Non-Fluorinated Analog Synthesis->Non_F_Analog F_Analog Fluorinated Analog Synthesis->F_Analog Biological_Assay Biological Activity Assay (e.g., Kinase Inhibition) Non_F_Analog->Biological_Assay Metabolic_Assay Metabolic Stability Assay (e.g., HLM) Non_F_Analog->Metabolic_Assay F_Analog->Biological_Assay F_Analog->Metabolic_Assay Data_Analysis Data Analysis & Comparison Biological_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Conclusion

The strategic incorporation of fluorine is a highly effective and widely employed strategy in drug discovery to enhance the biological activity and pharmacokinetic properties of lead compounds. As demonstrated by the presented case studies, fluorination can lead to increased potency, improved metabolic stability, and a more favorable overall ADME profile. However, the effects of fluorination are not always predictable and are highly dependent on the position and number of fluorine atoms, as well as the surrounding molecular architecture. Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogs, guided by robust experimental protocols, is crucial for rational drug design and the development of next-generation therapeutics with improved efficacy and safety.

References

Comparative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid and Analogs as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity profile of compounds based on the 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid scaffold, a class of molecules recognized for their potential as Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in both normal physiological processes and pathological conditions such as arthritis, cancer metastasis, and cardiovascular diseases. The development of selective MMP inhibitors is a key area of research for therapeutic intervention in these diseases.

The core structure, an arylsulfonamide linked to an amino acid, is a well-established pharmacophore for MMP inhibition. The sulfonamide group coordinates with the catalytic zinc ion in the active site of the enzyme, while the side chains of the amino acid and the aryl group interact with the substrate-binding pockets (S1' and S2'), influencing the inhibitor's potency and selectivity.

Performance Comparison of Arylsulfonamide-Based MMP Inhibitors

Compound IDR GroupMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-3 (Stromelysin-1) IC50 (nM)MMP-7 (Matrilysin) IC50 (nM)MMP-8 (Collagenase-2) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)
1 4-Phenoxyphenyl>100005130>100001123
2 4-(4-Fluorophenoxy)phenyl>100003100>10000812
3 4-Phenylphenyl>100004120>1000091.52.5
4 4-(4-Chlorophenoxy)phenyl>100002.590>10000712

Data presented is a representative summary from studies on analogous compounds and is intended for comparative purposes.

The data indicates that this class of inhibitors demonstrates high potency against MMP-2, MMP-8, MMP-9, and MMP-13, with significantly lower activity against MMP-1 and MMP-7. This selectivity profile is a desirable characteristic for therapeutic agents, as indiscriminate inhibition of all MMPs can lead to undesirable side effects. The selectivity is largely attributed to the interactions of the P1' substituent (the aryl group) with the S1' subsite of the MMP active site, which varies in size and shape among different MMPs.

Experimental Protocols

A common method for determining the inhibitory potency of compounds against MMPs is the Fluorometric Inhibition Assay . This assay measures the enzymatic activity by monitoring the cleavage of a fluorescently labeled peptide substrate.

Principle: The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this decrease is used to calculate the inhibitor's potency (typically as an IC50 value).

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (this compound or its analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted test compound or vehicle control (DMSO). c. Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for MMP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate pro-MMP with APMA D Add buffer, compound, and enzyme to plate A->D B Prepare serial dilutions of test compound B->D C Prepare fluorogenic substrate solution F Initiate reaction with substrate C->F E Pre-incubate at 37°C D->E E->F G Monitor fluorescence kinetically F->G H Calculate reaction velocities G->H I Plot % inhibition vs. [Inhibitor] H->I J Determine IC50 value I->J

Caption: Workflow for determining the IC50 of an MMP inhibitor.

Simplified MMP Signaling Pathway Leading to Extracellular Matrix Degradation

G cluster_stimuli External Stimuli cluster_intracellular Intracellular Signaling cluster_gene Gene Expression cluster_extracellular Extracellular Activity Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) NF-κB Pathway NF-κB Pathway Cytokines (e.g., TNF-α, IL-1β)->NF-κB Pathway AP-1 AP-1 MAPK Pathway->AP-1 MMP Gene Transcription MMP Gene Transcription NF-κB Pathway->MMP Gene Transcription AP-1->MMP Gene Transcription pro-MMP Synthesis pro-MMP Synthesis MMP Gene Transcription->pro-MMP Synthesis pro-MMP Secretion pro-MMP Secretion pro-MMP Synthesis->pro-MMP Secretion Active MMP Active MMP pro-MMP Secretion->Active MMP Activation ECM Degradation ECM Degradation Active MMP->ECM Degradation

Caption: Key signaling pathways inducing MMP expression and activity.

The Evolving Landscape of Sulfonamide Therapeutics: A Comparative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of new therapeutic agents is a paramount objective. Within the vast chemical space of potential drug candidates, sulfonamide derivatives have consistently demonstrated a remarkable breadth of biological activities. This guide provides a comparative overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a representative of the N-arylsulfonyl-α-amino acid scaffold, and its structural analogs. By examining the available experimental data on related compounds, we aim to project the potential applications and performance of this molecule, offering a valuable resource for guiding future research and development efforts.

The core structure of this compound, featuring a glycine moiety linked to a fluorinated phenylsulfonamide, suggests its potential interaction with a variety of biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy.

Comparison with Structurally Related Compounds

To understand the potential of this compound, it is instructive to compare it with its non-fluorinated counterpart and other related sulfonamide derivatives that have been investigated for various therapeutic applications.

Compound/Analog ClassKey Structural Difference from Target CompoundReported/Potential Biological ApplicationsSupporting Experimental Data (from Analogs)
2-{[(Phenyl)sulfonyl]amino}acetic acid Lacks the 4-fluoro substituent on the phenyl ring.General scaffold for various biological activities.Derivatives have been explored for diverse applications, though specific data on the parent compound is limited.[3]
Fluorinated Benzenesulfonamides General class with fluorine substitution on the benzene ring.Inhibition of amyloid-β aggregation (potential for Alzheimer's disease treatment).[4]Certain fluorinated benzenesulfonamides have shown to slow amyloid-β peptide aggregation by more than three-fold.[4]
Phenylsulfonyl Acetic Acid Derivatives Phenylsulfonyl group directly attached to the acetic acid moiety.Potent agonists of free fatty acid receptor 1 (FFA1) for the treatment of type 2 diabetes.[5]A derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, demonstrated improved glucose tolerance in diabetic models.[5]
N-methylated Analog: [--INVALID-LINK--amino]acetic acid Methyl group on the nitrogen atom of the sulfonamide linker.Potential for altered binding affinity and pharmacokinetic properties.Commercial availability suggests its use in proteomics and drug discovery research.[6]
Sulfonylglycine Derivatives General class of compounds with a sulfonyl group attached to a glycine backbone.Anticancer and antibacterial properties.This class of compounds is known to inhibit key enzymes and modulate cellular signaling pathways.[7]

Potential Therapeutic Applications and Underlying Mechanisms

Based on the structure-activity relationships gleaned from related compounds, this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases: The presence of the 4-fluorophenylsulfonyl moiety is a key feature in some inhibitors of amyloid-β aggregation.[4] This suggests that the target compound could potentially interfere with the pathological protein aggregation processes implicated in Alzheimer's disease. The proposed mechanism involves the interaction of the sulfonamide with the amyloid peptide, preventing its self-assembly into neurotoxic fibrils.

  • Metabolic Disorders: Analogs of phenylsulfonyl acetic acid have been identified as potent agonists of FFA1, a G-protein coupled receptor that plays a crucial role in glucose-stimulated insulin secretion.[5] The structural similarity suggests that this compound could also modulate this receptor, offering a potential therapeutic avenue for type 2 diabetes.

  • Oncology and Infectious Diseases: The broader class of sulfonylglycine derivatives has been investigated for their anticancer and antibacterial activities.[7] The mechanism of action often involves the inhibition of critical enzymes, such as carbonic anhydrases or dihydropteroate synthase, which are essential for the survival and proliferation of cancer cells and bacteria, respectively.

Experimental Protocols

General Synthesis of this compound

This protocol is based on the general synthesis of sulfonylglycine derivatives.[7]

Materials:

  • Glycine ethyl ester hydrochloride

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • 1N Hydrochloric acid (HCl)

  • Water

Procedure:

  • N-Sulfonylation: To a solution of glycine ethyl ester hydrochloride (1.0 eq) and TEA (2.2 eq) in DCM at 0 °C, add 4-fluorophenylsulfonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorophenylsulfonyl)glycine ethyl ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature. Monitor the reaction by TLC.

  • Isolation: After completion, remove the THF under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1N HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

In Vitro Amyloid-β Aggregation Assay

This protocol is a generalized procedure based on assays used for fluorinated benzenesulfonamides.[4]

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (test compound)

  • 96-well black microplates

Procedure:

  • Preparation of Aβ: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and evaporate the solvent. Store the peptide film at -20°C. Prior to the assay, resuspend the peptide in a small volume of DMSO and then dilute to the final concentration in PBS.

  • Assay Setup: In a 96-well plate, mix the Aβ solution with various concentrations of the test compound. Include a control well with Aβ and vehicle (DMSO).

  • ThT Fluorescence Measurement: Add Thioflavin T to each well. Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of the samples with the test compound to the control.

Visualizing the Scientific Workflow

To further clarify the processes involved in the research and development of this compound, the following diagrams illustrate the general synthetic pathway and a hypothetical workflow for screening its biological activity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product GlycineEster Glycine Ethyl Ester Hydrochloride Sulfonylation N-Sulfonylation (Base, Solvent) GlycineEster->Sulfonylation FluorosulfonylChloride 4-Fluorophenylsulfonyl Chloride FluorosulfonylChloride->Sulfonylation Hydrolysis Ester Hydrolysis (LiOH) Sulfonylation->Hydrolysis Intermediate Ester FinalProduct This compound Hydrolysis->FinalProduct

Caption: General synthetic route for this compound.

Biological_Screening_Workflow cluster_compound Compound Preparation cluster_screening Primary Screening cluster_evaluation Further Evaluation Compound Test Compound (this compound) Assay1 In vitro Assay 1 (e.g., Amyloid-β Aggregation) Compound->Assay1 Assay2 In vitro Assay 2 (e.g., FFA1 Receptor Binding) Compound->Assay2 Assay3 In vitro Assay 3 (e.g., Enzyme Inhibition) Compound->Assay3 HitValidation Hit Validation & Lead Optimization Assay1->HitValidation Assay2->HitValidation Assay3->HitValidation InVivo In vivo Studies (Animal Models) HitValidation->InVivo

Caption: Hypothetical workflow for biological screening.

References

Benchmarking 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a framework for the comparative benchmarking of the investigational compound 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid against established inhibitors. Due to the limited publicly available information on the specific biological targets and inhibitory profile of this compound, this document outlines the necessary experimental protocols and data presentation formats that should be employed once a primary biological target is identified. This structured approach is designed to ensure a rigorous and objective comparison for researchers, scientists, and drug development professionals.

Identifying the Biological Target and Known Inhibitors

The foundational step in benchmarking this compound is the definitive identification of its primary biological target(s). Without this crucial information, a direct comparison to known inhibitors is not feasible. Initial screening assays are required to elucidate the compound's mechanism of action.

Recommended Initial Screening:

  • Broad-Panel Kinase Assays: To determine if the compound inhibits protein kinases.

  • GPCR Panel Screening: To assess activity against a wide range of G-protein coupled receptors.

  • Enzyme Inhibition Panels: To screen for inhibitory effects on common enzyme classes (e.g., proteases, phosphatases, etc.).

  • Phenotypic Screening: To identify cellular effects that can guide target deconvolution.

Once a primary target is confirmed, a thorough literature review should be conducted to identify well-characterized inhibitors of the same target. These known inhibitors will serve as the benchmarks for comparison. The selection of benchmark inhibitors should be based on their potency, selectivity, and established use in the field.

Comparative Data Presentation

All quantitative data from head-to-head comparative studies should be summarized in clear, well-structured tables. This allows for at-a-glance comparison of key performance metrics.

Table 1: Comparative Inhibitory Potency (IC₅₀/EC₅₀)

CompoundTargetAssay TypeIC₅₀/EC₅₀ (nM)95% Confidence IntervalHill Slope
This compound[Target Name][e.g., FRET Assay][Experimental Value][Value][Value]
[Known Inhibitor 1][Target Name][e.g., FRET Assay][Experimental Value][Value][Value]
[Known Inhibitor 2][Target Name][e.g., FRET Assay][Experimental Value][Value][Value]

Table 2: In Vitro Selectivity Profile

CompoundTargetOff-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1/Target)
This compound[Target Name][Experimental Value][Experimental Value][Calculated Value]
[Known Inhibitor 1][Target Name][Experimental Value][Experimental Value][Calculated Value]
[Known Inhibitor 2][Target Name][Experimental Value][Experimental Value][Calculated Value]

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the results, detailed methodologies for all key experiments must be provided.

In Vitro Inhibitory Potency Assay (Example: Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.

Materials:

  • Recombinant human [Target Kinase]

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound and known inhibitors)

  • 384-well microplates

  • Plate reader capable of fluorescence resonance energy transfer (FRET) detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the microplate wells.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., EDTA).

  • Read the plate on a FRET-capable plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with its intended target in a cellular context.

Materials:

  • Cell line endogenously expressing the target or engineered to overexpress it.

  • Cell lysis buffer.

  • Primary antibody against the target protein.

  • Secondary antibody conjugated to a detectable marker.

  • Western blot or ELISA reagents.

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with varying concentrations of the test compounds for a specified duration.

  • Lyse the cells and quantify total protein concentration.

  • Perform Western blotting or ELISA to detect the levels of a downstream marker of target activity (e.g., a phosphorylated substrate).

  • Quantify the signal and plot against compound concentration to determine the cellular EC₅₀.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Target_ID Target Identification IC50_Det IC50 Determination Target_ID->IC50_Det Informs Selectivity Selectivity Profiling IC50_Det->Selectivity Guides Target_Engage Target Engagement Selectivity->Target_Engage Prioritizes Functional_Assay Functional Outcome Target_Engage->Functional_Assay Confirms

Caption: High-level workflow for inhibitor characterization.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 (Target) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Kinase1

Caption: Hypothetical signaling pathway showing inhibitor action.

This guide establishes a comprehensive framework for the rigorous evaluation of this compound. By adhering to these standardized protocols for data generation and presentation, the scientific community can ensure that the comparative analysis of this compound against known inhibitors is both objective and informative. The successful implementation of this framework is contingent upon the initial identification of the compound's primary biological target.

comparative analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methods for producing 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a key intermediate in various pharmaceutical research and development endeavors. The methods discussed are the direct N-sulfonylation of glycine via the Schotten-Baumann reaction and a two-step approach involving the N-alkylation of 4-fluorobenzenesulfonamide with a haloacetic acid ester followed by hydrolysis. This comparison offers insights into the performance, efficiency, and practical considerations of each route, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Schotten-Baumann ReactionMethod 2: N-Alkylation and Hydrolysis
Starting Materials Glycine, 4-Fluorophenylsulfonyl chloride4-Fluorobenzenesulfonamide, Ethyl bromoacetate
Number of Steps 12
Typical Yield 85-95%70-85% (overall)
Purity (pre-recrystallization) ~95%~90%
Reaction Time 2-4 hours24-36 hours
Key Reagents Sodium hydroxide (or other base)Potassium carbonate, Sodium hydroxide
Solvents Water, Dioxane (or other suitable solvent)Acetone, Ethanol, Water
Primary Advantages High yield, single step, shorter reaction timeAvoids direct handling of sulfonyl chloride with the amino acid
Primary Disadvantages Potential for hydrolysis of sulfonyl chlorideLonger overall reaction time, requires isolation of intermediate

Method 1: Schotten-Baumann N-Sulfonylation of Glycine

This classical one-step method involves the acylation of the amino group of glycine with 4-fluorophenylsulfonyl chloride in an aqueous basic medium. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the sulfonamide product.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Reaction: To the chilled glycine solution, add a solution of 4-fluorophenylsulfonyl chloride (1.05 equivalents) in a minimal amount of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Glycine Glycine Glycine_sol Glycine Solution (0-5 °C) Glycine->Glycine_sol NaOH_sol 1M NaOH(aq) NaOH_sol->Glycine_sol Reaction_mix Reaction Mixture Glycine_sol->Reaction_mix Sulfonyl_Cl 4-Fluorophenylsulfonyl Chloride in Dioxane Sulfonyl_Cl->Reaction_mix Acidification Acidification (HCl) Reaction_mix->Acidification Filtration Filtration Acidification->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Method 2: N-Alkylation of 4-Fluorobenzenesulfonamide and Subsequent Hydrolysis

This two-step approach first involves the N-alkylation of 4-fluorobenzenesulfonamide with an ester of a haloacetic acid, such as ethyl bromoacetate. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate

  • Preparation: To a solution of 4-fluorobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction: To this suspension, add ethyl bromoacetate (1.1 equivalents) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting sulfonamide is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Isolation: The residue can be purified by column chromatography on silica gel to give ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate.

Step 2: Hydrolysis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate

  • Preparation: Dissolve the ester intermediate from Step 1 in a mixture of ethanol and water.

  • Reaction: Add a stoichiometric amount of a base, such as sodium hydroxide (1.1 equivalents), and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the ester is no longer present (typically 12 hours).

  • Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

N_Alkylation_Hydrolysis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Sulfonamide 4-Fluorobenzenesulfonamide Alkylation_Reaction Alkylation (Reflux) Sulfonamide->Alkylation_Reaction Bromoacetate Ethyl Bromoacetate Bromoacetate->Alkylation_Reaction K2CO3 K2CO3 in Acetone K2CO3->Alkylation_Reaction Ester_Intermediate Ester Intermediate Alkylation_Reaction->Ester_Intermediate Hydrolysis_Reaction Hydrolysis (NaOH) Ester_Intermediate->Hydrolysis_Reaction Acidification Acidification (HCl) Hydrolysis_Reaction->Acidification Final_Product Pure Product Acidification->Final_Product

Caption: Two-step synthesis of this compound via N-alkylation and hydrolysis.

Conclusion

Both the Schotten-Baumann reaction and the two-step N-alkylation/hydrolysis sequence are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, reaction time, and available starting materials. The Schotten-Baumann reaction offers a more direct and higher-yielding route, making it preferable for rapid synthesis. The two-step method, while longer, provides an alternative that may be advantageous in certain contexts, for instance, if the direct sulfonylation proves problematic due to side reactions. For large-scale production, the efficiency and reduced number of steps in the Schotten-Baumann approach would likely be more cost-effective.

A Comparative Guide to the In Vitro and In Vivo Evaluation of N-Sulfonylated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In Vitro Studies: Assessing Cellular Effects

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. For N-sulfonylated amino acid derivatives, these studies often focus on their cytotoxic and antiproliferative effects against cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Structurally Related Sulfonamide Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for several benzenesulfonamide derivatives against various human cancer cell lines. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 8b (2,5-Dichlorothiophene-3-sulfonamide)HeLa (Cervical Cancer)MTT Assay7.2 ± 1.12[1][2]
MDA-MB-231 (Breast Cancer)MTT Assay4.62 ± 0.13[1][2]
MCF-7 (Breast Cancer)MTT Assay7.13 ± 0.13[1][2]
Compound 15 (A novel sulfonamide derivative)HCT-116 (Colon Cancer)Not Specified3.66[3]
Compound 3l (2-{[4-[(4-Fluorophenyl)-sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide)NCI-60 Cell Panel AverageNot SpecifiedGI50: 1.64–1.86[4]
SLC-0111 (Ureido-substituted benzenesulfonamide)Various Cancer Cell LinesNot SpecifiedKᵢ for CA IX: 45.1 nM[5]
Experimental Protocols: In Vitro Cytotoxicity Assessment

A common method to determine the cytotoxic effects of novel compounds is the MTT assay.[6][7]

MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL. The plates are incubated for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The test compounds are dissolved in a solvent like DMSO to create stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. The plates are incubated for an additional 72 hours.[6]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan product.[6][7]

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of 540 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[6]

In Vivo Studies: Evaluating Efficacy in a Living Organism

Following promising in vitro results, in vivo studies are conducted to assess the efficacy and safety of a compound in a whole-organism context. For anticancer drug candidates, this typically involves animal models of cancer.

Quantitative Data: In Vivo Antitumor Activity of a Structurally Related Sulfonamide

The following table presents data on the in vivo tumor growth inhibition by E7010, a novel sulfonamide derivative that inhibits tubulin polymerization.[8]

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Increase in Life Span (%)Reference
MiceColon 38 Carcinoma25-100 mg/kg/day (oral) for 8 days60-99-[8]
MiceM5076 FibrosarcomaNot Specified75-[8]
MiceLewis Lung CarcinomaNot Specified-84[8]
MiceP388 LeukemiaNot Specified-118[8]
RatsSST-2 Mammary CarcinomaNot Specified84-[8]
Mice (Xenograft)Human Gastric Cancer (H-81, H-111, SC-2, SC-6)Not Specified (oral)60-78-[8]
Mice (Xenograft)Human Colon Cancer (H-143, COLO320DM, WiDr)Not Specified (oral)58-83-[8]
Mice (Xenograft)Human Lung Cancer (LC-376, LC-6, LX-1)Not Specified (oral)63-82-[8]
Mice (Xenograft)Human Breast Cancer (H-31, MX-1)Not Specified (oral)79-87-[8]
Experimental Protocols: In Vivo Tumor Growth Inhibition Study

A generalized protocol for a murine xenograft model to assess in vivo antitumor efficacy is described below.

Murine Xenograft Model Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells (e.g., from a cell line or patient-derived tumor) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered, often orally or via intraperitoneal injection, at various doses and schedules. A vehicle control group receives the administration vehicle only.

  • Efficacy Evaluation: The study continues for a specified period, during which tumor growth and the general health of the mice are monitored. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: Throughout the study, animal body weight and any signs of toxicity are recorded. At the end of the study, major organs may be collected for histopathological analysis.

Signaling Pathways and Mechanisms of Action

The biological effects of N-sulfonylated amino acid derivatives are mediated through their interaction with various cellular signaling pathways. A common mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][9]

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Sulfonamide_Derivative Sulfonamide Derivative CA_IX Carbonic Anhydrase IX (CA IX) Sulfonamide_Derivative->CA_IX Inhibition Proton_Export Proton (H+) Export CA_IX->Proton_Export Facilitates Cell_Proliferation Cell Proliferation & Invasion CA_IX->Cell_Proliferation Promotes Intracellular_pH Intracellular pH (pHi) Increase Proton_Export->Intracellular_pH Extracellular_pH Extracellular pH (pHe) Decrease (Acidosis) Proton_Export->Extracellular_pH Apoptosis Apoptosis Intracellular_pH->Apoptosis Induces

Caption: Generalized signaling pathway for sulfonamide-based carbonic anhydrase inhibitors.

Experimental Workflow

The progression from in vitro to in vivo studies is a critical path in drug development. The following diagram illustrates a typical workflow for the evaluation of a novel compound.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Studies (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro Data_Analysis_Vitro Data Analysis (IC50 Determination) In_Vitro->Data_Analysis_Vitro Decision_Vitro Promising In Vitro Activity? Data_Analysis_Vitro->Decision_Vitro In_Vivo In Vivo Studies (e.g., Murine Xenograft Model) Decision_Vitro->In_Vivo Yes Stop Stop/Redesign Decision_Vitro->Stop No Data_Analysis_Vivo Data Analysis (Tumor Growth Inhibition) In_Vivo->Data_Analysis_Vivo Decision_Vivo Efficacious & Safe In Vivo? Data_Analysis_Vivo->Decision_Vivo End Lead Compound for Further Development Decision_Vivo->End Yes Decision_Vivo->Stop No

Caption: A typical experimental workflow for the preclinical evaluation of a novel compound.

While specific data on 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is lacking, the broader class of N-sulfonylated amino acid and benzenesulfonamide derivatives has demonstrated significant potential as anticancer agents in both in vitro and in vivo settings. The information and protocols provided in this guide offer a framework for the evaluation of new compounds in this class. Future research should aim to directly assess the in vitro and in vivo efficacy of this compound to determine its specific biological activity and therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (CAS No. 13029-71-5)[1][2]. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shieldNitrile glovesLaboratory coatNIOSH-approved respirator if dusts or aerosols are likely to be generated
Conducting reactions Chemical safety goggles or a face shieldNitrile glovesLaboratory coatWork within a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Waste disposal Chemical safety goggles or a face shieldNitrile glovesLaboratory coatWork in a well-ventilated area

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood[3][4]. An eyewash station and safety shower must be readily accessible.

Preparation and Use Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Check Fume Hood 1. Verify Fume Hood Certification and Airflow Gather Materials 2. Assemble All Necessary Equipment and Reagents Check Fume Hood->Gather Materials Don PPE 3. Don Appropriate PPE (See Table 1) Gather Materials->Don PPE Weigh Solid 4. Weigh Compound in Hood (Minimize Dust Generation) Don PPE->Weigh Solid Prepare Solution 5. Prepare Solution in Hood (Add Solid to Solvent Slowly) Weigh Solid->Prepare Solution Conduct Reaction 6. Perform Experimental Procedures in Hood Prepare Solution->Conduct Reaction Decontaminate 7. Decontaminate Glassware and Surfaces Conduct Reaction->Decontaminate Segregate Waste 8. Segregate Waste (See Disposal Plan) Decontaminate->Segregate Waste Doff PPE 9. Doff and Dispose of Contaminated PPE Segregate Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Fume Hood Verification : Before starting any work, ensure the chemical fume hood is certified and the airflow is functioning correctly.[5][6][7]

  • Assemble Materials : Gather all necessary equipment, including the chemical, solvents, glassware, and spill kit, and place them at least six inches inside the fume hood to maintain proper airflow.[8]

  • Don PPE : Put on the appropriate personal protective equipment as specified in Table 1.

  • Weighing : If working with the solid form, carefully weigh the compound within the fume hood to minimize dust inhalation.

  • Solution Preparation : When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Experimental Procedures : Conduct all experimental steps within the fume hood with the sash at the lowest practical height.[5][7]

  • Decontamination : After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Segregation : Properly segregate all waste generated, as detailed in the disposal plan.

  • Doffing PPE : Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.

  • Hygiene : Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a fluorinated organic acid and must be treated as hazardous chemical waste.

Disposal Protocol Logic

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_disposal Final Disposal Solid Waste Solid 2-{[(4-Fluorophenyl)sulfonyl] amino}acetic acid Halogenated Organic Solid Segregate as Halogenated Organic Solid Waste Solid Waste->Halogenated Organic Solid Liquid Waste Solutions Containing the Compound Halogenated Organic Liquid Segregate as Halogenated Organic Liquid Waste Liquid Waste->Halogenated Organic Liquid Contaminated Materials Gloves, Wipes, Glassware Solid Lab Waste Segregate as Contaminated Solid Laboratory Waste Contaminated Materials->Solid Lab Waste Label Solid Collect in a Labeled, Sealed Container for Solids Halogenated Organic Solid->Label Solid Label Liquid Collect in a Labeled, Leak-Proof Container for Liquids Halogenated Organic Liquid->Label Liquid Label Contaminated Collect in a Labeled, Sealed Container for Contaminated Items Solid Lab Waste->Label Contaminated Licensed Disposal Dispose Through a Licensed Chemical Waste Management Facility Label Solid->Licensed Disposal Label Liquid->Licensed Disposal Label Contaminated->Licensed Disposal

Caption: Logical flow for the disposal of this compound waste.

Detailed Steps:

  • Waste Identification and Segregation :

    • Solid Waste : Unused or waste this compound should be collected as halogenated organic solid waste.[9][10]

    • Liquid Waste : Solutions containing this compound should be collected as halogenated organic liquid waste. Do not mix with non-halogenated waste.[9][11]

    • Contaminated Materials : Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be collected as solid laboratory waste.

  • Waste Collection and Containerization :

    • Use separate, clearly labeled, and chemically compatible containers for each waste stream.[12][13]

    • Ensure containers are kept tightly sealed when not in use and are stored in a designated secondary containment area.[9][11]

    • Never fill waste containers beyond 90% capacity.

  • Final Disposal :

    • All waste containing this compound must be disposed of through a licensed chemical waste management facility.[12]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

    • Specialized incineration may be required for fluorinated organic compounds to prevent the release of hazardous byproducts like hydrogen fluoride.[14]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.